Orcinol gentiobioside
Description
BenchChem offers high-quality Orcinol gentiobioside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orcinol gentiobioside including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O12/c1-7-2-8(21)4-9(3-7)29-19-17(27)15(25)13(23)11(31-19)6-28-18-16(26)14(24)12(22)10(5-20)30-18/h2-4,10-27H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPNBJLXZMBECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Antidepressant Mechanism of Action of Orcinol Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orcinol gentiobioside, a phenolic compound found in various medicinal plants, is emerging as a promising candidate in the development of novel antidepressant therapies. While direct research on Orcinol gentiobioside is in its early stages, compelling evidence from studies on its close analogue, Orcinol glucoside, has illuminated a multi-faceted mechanism of action that diverges from conventional monoaminergic-focused antidepressants. This technical guide provides a comprehensive analysis of the core molecular pathways implicated in the antidepressant effects of Orcinol gentiobioside, with a focus on the normalization of the hypothalamic-pituitary-adrenal (HPA) axis and the enhancement of neurotrophic signaling in the hippocampus. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling cascades to facilitate further investigation into this promising natural compound.
Introduction: Beyond Monoamines - A New Perspective on Antidepressant Action
The landscape of antidepressant drug discovery is continually evolving, with a growing emphasis on identifying novel mechanisms of action that can offer improved efficacy and tolerability over existing treatments. Orcinol gentiobioside, a naturally occurring phenolic glycoside, represents a significant area of interest in this pursuit. While the monoamine hypothesis has historically dominated antidepressant research, there is a growing consensus that dysregulation of other critical neurobiological systems, such as the stress response and neurotrophic pathways, plays a pivotal role in the pathophysiology of depression.
This guide synthesizes the current understanding of the antidepressant effects of Orcinol gentiobioside, primarily through the lens of its closely related and more extensively studied counterpart, Orcinol glucoside. The available preclinical data strongly suggest a dual mechanism of action centered on:
-
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: Attenuating the hyperactivity of the body's central stress response system.
-
Enhancement of Neurotrophic Signaling: Promoting neuronal survival, growth, and synaptic plasticity through the upregulation of key neurotrophic factors.
This document will delve into the intricate details of these mechanisms, providing both the theoretical framework and the practical experimental methodologies required to investigate the therapeutic potential of Orcinol gentiobioside.
Core Mechanism I: Attenuation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Hyperactivity
Chronic stress is a well-established risk factor for the development of major depressive disorder, and its pathological effects are largely mediated by the dysregulation of the HPA axis. In a healthy state, the HPA axis is a tightly regulated neuroendocrine system responsible for managing the body's response to stressors. However, in many individuals with depression, this system becomes hyperactive, leading to elevated levels of glucocorticoids, such as corticosterone in rodents and cortisol in humans. This sustained elevation of stress hormones can have deleterious effects on brain structure and function, particularly in the hippocampus, a brain region critical for mood regulation and memory.
Preclinical studies utilizing the chronic unpredictable mild stress (CUMS) model in rats have demonstrated that Orcinol glucoside can effectively reverse the behavioral and neuroendocrine abnormalities associated with chronic stress.[1]
Normalization of HPA Axis Biomarkers
Treatment with Orcinol glucoside has been shown to significantly reduce key markers of HPA axis hyperactivity in CUMS-induced animal models of depression.[1][2] Specifically, administration of Orcinol glucoside leads to:
-
Decreased Serum Corticosterone (CORT) Levels: A reduction in the primary stress hormone in rodents, indicating a dampening of the systemic stress response.[1]
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Reduced Hypothalamic Corticotropin-Releasing Hormone (CRH) mRNA Expression: A decrease in the expression of the neuropeptide that initiates the HPA axis cascade, suggesting that Orcinol gentiobioside may act at the level of the hypothalamus to regulate the stress response.[1]
These findings suggest that Orcinol gentiobioside may exert its antidepressant effects, at least in part, by restoring normal HPA axis function and mitigating the neurotoxic effects of chronic stress.
Visualizing the HPA Axis Modulation
Caption: Proposed mechanism of HPA axis modulation by Orcinol gentiobioside.
Experimental Protocols for Assessing HPA Axis Function
The CUMS protocol is a widely used and validated animal model for inducing a depressive-like phenotype in rodents.[3][4]
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Acclimation: Individually house male Sprague-Dawley rats for at least one week before the start of the experiment, with ad libitum access to food and water.
-
Stressors: For a period of 4-8 weeks, expose the rats to a variety of mild, unpredictable stressors on a daily basis. The stressors should be varied to prevent habituation and can include:
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Cage tilt (45°)
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Food and/or water deprivation
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Overnight illumination
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White noise
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Stroboscopic illumination
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Soiled cage (wet bedding)
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Paired housing
-
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Treatment: Administer Orcinol gentiobioside or vehicle control daily via oral gavage throughout the CUMS procedure.
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Behavioral Assessment: Conduct behavioral tests (e.g., Sucrose Preference Test, Forced Swim Test) during the final week of the CUMS protocol to confirm the induction of a depressive-like state and to assess the efficacy of the treatment.
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying corticosterone levels in serum or plasma.[5][6]
-
Sample Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the CUMS protocol. Allow the blood to clot and then centrifuge to separate the serum.
-
Assay Procedure: Follow the manufacturer's instructions for a commercially available corticosterone ELISA kit. This typically involves:
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Adding standards and samples to a microplate pre-coated with an anti-corticosterone antibody.
-
Adding a corticosterone-enzyme conjugate, which competes with the corticosterone in the sample for binding to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance of the signal using a microplate reader. The intensity of the color is inversely proportional to the concentration of corticosterone in the sample.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive method for measuring the expression of specific genes, such as CRH.[7][8]
-
Tissue Collection and RNA Extraction: At the end of the experiment, euthanize the animals and dissect the hypothalamus. Immediately homogenize the tissue and extract total RNA using a suitable reagent (e.g., TRIzol) and purification kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for CRH and a reference gene (e.g., GAPDH, β-actin) for normalization. The reaction is typically carried out in a real-time PCR system, which monitors the amplification of the target gene in real-time.
-
Data Analysis: Calculate the relative expression of CRH mRNA using the comparative CT (ΔΔCT) method.
Core Mechanism II: Enhancement of Neurotrophic Signaling
The neurotrophic hypothesis of depression posits that a reduction in the levels of key growth factors, particularly brain-derived neurotrophic factor (BDNF), in brain regions like the hippocampus and prefrontal cortex contributes to the pathophysiology of depression. BDNF plays a crucial role in neuronal survival, growth, differentiation, and synaptic plasticity. A decrease in BDNF can lead to atrophy of hippocampal neurons, a common finding in depressed individuals.
Studies on Orcinol glucoside have shown that it can counteract the stress-induced reduction in neurotrophic support and activate key downstream signaling pathways.[1][2]
Upregulation of BDNF and Activation of the ERK1/2 Pathway
Treatment with Orcinol glucoside has been found to increase the expression of BDNF in the hippocampus of CUMS-exposed rats.[1] This increase in BDNF is associated with the activation of its downstream signaling cascade, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] The BDNF-ERK1/2 pathway is critical for promoting synaptic plasticity and neurogenesis, processes that are often impaired in depression.
The activation of this pathway by Orcinol gentiobioside may represent a key mechanism by which it exerts its antidepressant effects, effectively reversing the neuronal atrophy and synaptic deficits caused by chronic stress.
Visualizing the Neurotrophic Signaling Pathway
Caption: The BDNF-TrkB-ERK/CREB signaling pathway and the proposed action of Orcinol gentiobioside.
Experimental Protocols for Assessing Neurotrophic Signaling
-
Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression, by assessing the preference of rodents for a sweetened solution over plain water.[9][10]
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Habituate the animals to two drinking bottles in their home cage.
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Following a period of food and water deprivation, present the animals with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water.
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After a set period (e.g., 1-2 hours), measure the consumption from each bottle by weighing them again.
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Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%.
-
-
Forced Swim Test (FST): This test assesses behavioral despair by measuring the immobility time of a rodent when placed in an inescapable cylinder of water.[11][12]
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Place the rat in a transparent cylinder filled with water (25°C) for a 15-minute pre-test session.
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24 hours later, place the rat back in the cylinder for a 5-minute test session.
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Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Tail Suspension Test (TST): Similar to the FST, this test measures behavioral despair in mice by suspending them by their tails and recording the duration of immobility.[13][14]
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Suspend the mouse by its tail from a horizontal bar using adhesive tape.
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Record the total duration of immobility over a 6-minute period.
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Western blotting is a widely used technique to detect and quantify specific proteins in a tissue sample.[15][16]
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Tissue Preparation and Protein Extraction: Dissect the hippocampus from the brains of the experimental animals and homogenize it in a lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for BDNF, p-ERK1/2, and total ERK1/2.
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the intensity of the protein bands and normalize the levels of BDNF and p-ERK1/2 to a loading control (e.g., β-actin or GAPDH) and total ERK1/2, respectively.
Synthesis, Future Directions, and Concluding Remarks
The current body of evidence, primarily from studies on Orcinol glucoside, strongly supports a dual mechanism of action for the antidepressant effects of Orcinol gentiobioside. By simultaneously attenuating HPA axis hyperactivity and enhancing neurotrophic signaling in the hippocampus, Orcinol gentiobioside represents a promising therapeutic candidate that addresses two of the key pathological pillars of depression.
Integrated Mechanism of Action
Caption: An integrated model of the dual antidepressant mechanism of Orcinol gentiobioside.
Future Research Directions
While the current data are promising, further research is essential to fully elucidate the therapeutic potential of Orcinol gentiobioside. Key areas for future investigation include:
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Direct Mechanistic Studies: It is imperative to conduct studies specifically on Orcinol gentiobioside to confirm that it shares the same mechanisms of action as Orcinol glucoside.
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Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Orcinol gentiobioside is crucial for its development as a therapeutic agent.
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Exploration of Additional Mechanisms: Given its phenolic structure, Orcinol gentiobioside may also possess anti-inflammatory and antioxidant properties, which are increasingly being recognized as relevant to the pathophysiology of depression.
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Identification of Molecular Targets: Investigating the direct molecular targets of Orcinol gentiobioside within the HPA axis and neurotrophic signaling pathways will provide a more refined understanding of its mechanism of action.
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Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of Orcinol gentiobioside in individuals with major depressive disorder.
Quantitative Data Summary
| Parameter | Model | Treatment | Result | Reference |
| Sucrose Preference | CUMS Rats | Orcinol Glucoside (1.5, 3, 6 mg/kg) | Increased preference | [1] |
| Immobility Time (FST) | CUMS Rats | Orcinol Glucoside (1.5, 3, 6 mg/kg) | Decreased immobility | [1] |
| Immobility Time (TST) | CUMS Rats | Orcinol Glucoside (1.5, 3, 6 mg/kg) | Decreased immobility | [1] |
| Serum Corticosterone | CUMS Rats | Orcinol Glucoside (1.5, 3, 6 mg/kg) | Reduced levels | [1] |
| Hypothalamic CRH mRNA | CUMS Rats | Orcinol Glucoside (1.5, 3, 6 mg/kg) | Reduced expression | [1] |
| Hippocampal BDNF | CUMS Rats | Orcinol Glucoside (1.5, 3, 6 mg/kg) | Upregulated protein levels | [1] |
| Hippocampal p-ERK1/2 | CUMS Rats | Orcinol Glucoside (1.5, 3, 6 mg/kg) | Upregulated protein levels | [1] |
Overall Experimental Workflow
Caption: A generalized experimental workflow for investigating the antidepressant effects of Orcinol gentiobioside.
References
Sources
- 1. Orcinol glucoside produces antidepressant effects by blocking the behavioural and neuronal deficits caused by chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orcinol glucoside improves the depressive-like behaviors of perimenopausal depression mice through modulating activity of hypothalamic-pituitary-adrenal/ovary axis and activating BDNF- TrkB-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medimabs.com [medimabs.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Regulation of Hypothalamic Corticotropin-Releasing Hormone Transcription by Elevated Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of CRH-Binding Protein (CRHBP) in Chickens: Molecular Cloning, Tissue Distribution and Investigation of Its Role as a Negative Feedback Regulator within the Hypothalamus–Pituitary–Adrenal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Tail Suspension Test [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. oasis.library.unlv.edu [oasis.library.unlv.edu]
The Bridging of Eras: Orcinol Gentiobioside as a Nexus Between Traditional Medicine and Modern Pharmacology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Preamble: From Ancient Wisdom to Molecular Mechanisms
For centuries, traditional medicine systems, particularly Traditional Chinese Medicine (TCM) and Ayurveda, have utilized a vast repository of botanicals to address a spectrum of human ailments. Among these, plants of the Curculigo genus, notably Curculigo orchioides (Xian Mao in TCM, Kali Musli in Ayurveda), have been revered for their rejuvenating and therapeutic properties.[1][2][3][4] Traditional texts and ethnobotanical records document their use in treating conditions such as impotence, limb limpness, arthritis, and watery diarrhea.[1][2] This guide delves into the scientific underpinnings of these traditional applications by focusing on a key bioactive constituent: orcinol gentiobioside. We will traverse the journey of this phenolic glycoside from its ethnobotanical origins to its isolation, structural elucidation, and the intricate signaling pathways it modulates, thereby offering a comprehensive resource for its potential in modern drug discovery and development.
Section 1: Ethnobotanical Heritage and Traditional Context
Orcinol gentiobioside is a naturally occurring phenolic compound that has been identified in several medicinal plants.[5] Its primary and most studied source is the rhizome of Curculigo orchioides, a perennial herb with a long history of use in Asian traditional medicine.[1][3][4]
Curculigo orchioides in Traditional Systems:
-
Traditional Chinese Medicine (TCM): In TCM, the rhizome of C. orchioides, known as Xian Mao, is classified as a pungent, hot, and slightly toxic herb that tonifies the kidneys and strengthens the yang. It is traditionally prescribed for conditions associated with kidney yang deficiency, such as impotence, infertility, and weakness in the lower back and knees.[1][2]
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Ayurveda: In Ayurvedic medicine, C. orchioides, or Kali Musli, is considered a potent aphrodisiac and adaptogen.[4] It is used to enhance vitality, improve sexual performance, and as a general tonic for overall health and well-being.[3][4]
Other Botanical Sources and Their Traditional Uses:
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Curculigo breviscapa: This species, found in parts of China, is traditionally used to treat edema.
-
Semecarpus anacardium (Marking Nut Tree): In Ayurveda, various parts of this tree are used to treat a wide range of conditions, including skin diseases, piles, and disorders of the alimentary tract.[6][7][8][9][10]
The consistent use of these plants in traditional medicine for ailments that often involve inflammatory and degenerative processes provides a strong rationale for investigating their bioactive components, such as orcinol gentiobioside, for therapeutic potential.
Section 2: Isolation, Purification, and Structural Elucidation of Orcinol Gentiobioside
The journey from a traditional herbal remedy to a potential pharmaceutical agent begins with the isolation and characterization of its active principles. The following protocols outline the established methodologies for obtaining pure orcinol gentiobioside from its botanical sources.
Extraction and Isolation Workflow:
A standardized workflow for the isolation of orcinol gentiobioside from Curculigo orchioides rhizomes is depicted below. This multi-step process is crucial for obtaining a high-purity compound suitable for pharmacological studies.
Detailed Experimental Protocol for Isolation:
Materials:
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Fresh rhizomes of Curculigo orchioides
-
Methanol (analytical grade)
-
Silica gel (60-120 mesh) for column chromatography
-
Pre-coated silica gel TLC plates
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Plant Material Preparation:
-
Extraction:
-
Perform Soxhlet extraction of the powdered rhizomes with methanol for 6-8 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with non-polar solvents like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Pool the fractions containing orcinol gentiobioside and subject them to further purification using preparative HPLC on a C18 column to yield the pure compound.
-
Structural Elucidation:
The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound.[11]
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.[8][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[13]
Table 1: Spectroscopic Data for Orcinol Gentiobioside
| Technique | Observation | Interpretation |
| HR-ESI-MS | Molecular ion peak corresponding to the calculated mass of C₁₉H₂₈O₁₂. | Confirms the molecular formula. |
| ¹H NMR | Signals corresponding to aromatic protons of the orcinol moiety and sugar protons of the gentiobiose unit. | Provides information on the proton environment in the molecule. |
| ¹³C NMR | Signals for the carbon atoms of the orcinol and gentiobiose units. | Confirms the carbon skeleton. |
| 2D NMR | Correlations between protons and carbons. | Elucidates the connectivity between the orcinol and gentiobiose units and the linkage of the two glucose units in gentiobiose. |
Section 3: Pharmacological Activities and Underlying Mechanisms
Scientific investigations into orcinol gentiobioside have begun to validate the traditional uses of its source plants, revealing a spectrum of pharmacological activities. This section details these activities and the molecular pathways through which they are exerted.
Anti-Osteoporotic Activity:
The traditional use of C. orchioides for strengthening bones and treating arthritis aligns with the scientifically demonstrated anti-osteoporotic effects of orcinol glucoside (a closely related compound).[4]
-
Modulation of Wnt/β-catenin Signaling Pathway: Osteoporosis is often characterized by a shift in the differentiation of bone marrow mesenchymal stem cells (BMSCs) from osteoblasts (bone-forming cells) to adipocytes (fat cells).[7] Orcinol glucoside has been shown to promote the differentiation of BMSCs into osteoblasts while inhibiting their differentiation into adipocytes.[7] This effect is mediated through the activation of the Wnt/β-catenin signaling pathway, a critical pathway in bone development and homeostasis.[4][7][14][15] Inhibition of this pathway reverses the beneficial effects of orcinol glucoside on BMSC differentiation.[7]
-
Activation of Nrf2/Keap1 and mTOR Signaling Pathways: Oxidative stress and autophagy in osteoclasts (bone-resorbing cells) are implicated in senile osteoporosis.[6] Orcinol glucoside has been found to mitigate bone loss by attenuating oxidative stress and autophagy in osteoclasts.[6] This is achieved through the activation of the Nrf2/Keap1 and mTOR signaling pathways.[6] The Nrf2/Keap1 pathway is a major regulator of cellular antioxidant responses, and its activation by orcinol glucoside helps to counteract oxidative stress in bone tissue.[16][17][18][19]
Antidepressant and Anxiolytic Effects:
The traditional use of C. orchioides as a tonic to improve overall well-being may be linked to its effects on the central nervous system. Orcinol glucoside has demonstrated significant antidepressant-like and anxiolytic activities in preclinical models.[20]
-
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: Chronic stress can lead to the hyperactivity of the HPA axis, a key neuroendocrine system involved in the stress response and a hallmark of depression.[21][22] Orcinol glucoside has been shown to normalize the hyperactivity of the HPA axis, thereby alleviating depressive behaviors.[21]
-
Enhancement of Neurotrophic Signaling: Orcinol glucoside treatment has been found to increase the expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in the hippocampus.[21] BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity, and its upregulation is a key mechanism of action for many antidepressant drugs.[5][10]
Section 4: Future Perspectives and Drug Development
The convergence of traditional knowledge and modern scientific validation positions orcinol gentiobioside as a promising lead compound for the development of novel therapeutics.
-
Osteoporosis: The dual action of promoting bone formation and inhibiting bone resorption makes orcinol gentiobioside an attractive candidate for the development of drugs to treat osteoporosis and other bone-related disorders.
-
Depression and Anxiety: With its distinct mechanism of action that goes beyond the classical monoaminergic systems, orcinol gentiobioside offers a potential new avenue for the treatment of depression and anxiety, possibly with a more favorable side-effect profile.
-
Further Research: Future research should focus on clinical trials to establish the safety and efficacy of orcinol gentiobioside in humans. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs.
Conclusion
Orcinol gentiobioside stands as a compelling example of how traditional medicine can guide modern drug discovery. Its journey from a component of ancient remedies to a molecule with well-defined pharmacological activities and mechanisms of action underscores the importance of a multidisciplinary approach to therapeutic innovation. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of orcinol gentiobioside in addressing some of today's most pressing health challenges.
References
- Nie, Y., Dong, X., He, Y., Yuan, T., Han, T., Rahman, K., ... & Zhang, Q. (2013). Medicinal plants of genus Curculigo: traditional uses and a phytochemical and ethnopharmacological review. Journal of ethnopharmacology, 147(3), 547-563.
- Zhonghua Bencao. (1996). Chinese Materia Medica. Shanghai Science and Technology Press.
- Hegde, S., & Parwe, S. (2022). Curculigo orchioides Gaertn.: An Overview of Its Effects on Human Health. Planta Medica, 88(10), 823-835.
- Chauhan, N. S., Sharma, V., Thakur, M., & Dixit, V. K. (2010). Curculigo orchioides: the black gold with numerous health benefits.
- Ge, J., Gao, W., Cheng, F., Wang, M., Lu, W., Tang, J., ... & Chen, F. (2014). Orcinol glucoside produces antidepressant effects by blocking the behavioural and neuronal deficits caused by chronic stress. European Neuropsychopharmacology, 24(1), 172-181.
- Wang, X., Li, G., Li, P., Huang, L., Huang, J., & Zhai, H. (2015). Anxiolytic effects of orcinol glucoside and orcinol monohydrate in mice. Pharmaceutical biology, 53(6), 876–881.
- Li, Y., Wang, Y., Zhang, Y., Chen, Y., Wang, Y., & Chen, J. (2022). Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway. Oxidative medicine and cellular longevity, 2022, 5410377.
- Zhou, X., Liu, Z., Huang, B., Yan, H., Yang, C., Li, Q., ... & Zou, X. (2019). Orcinol glucoside facilitates the shift of MSC fate to osteoblast and prevents adipogenesis via Wnt/β-catenin signaling pathway. Journal of cellular and molecular medicine, 23(10), 6756–6768.
- Sharma, P. (2019). Semecarpus anacardium Linn.: A review. Journal of Pharmacognosy and Phytochemistry, 8(3), 156-161.
- Delaunay, J. C., Castagnino, C., Cheze, C., & Vercauteren, J. (1998). Preparative isolation of polyphenolic compounds from Vitis vinifera by centrifugal partition chromatography.
- Wang, X., Li, G., Li, P., Huang, L., Huang, J., & Zhai, H. (2015). Anxiolytic effects of orcinol glucoside and orcinol monohydrate in mice. Pharmaceutical biology, 53(6), 876–881.
- Wu, J., Li, J., & Chen, J. (2021). Nrf2 Activation as a Therapeutic Target for Flavonoids in Aging-Related Osteoporosis. Molecules (Basel, Switzerland), 26(11), 3291.
- Tran, D. T., Nguyen, T. H., & Le, T. H. (2022). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. Reports of Biochemistry & Molecular Biology, 10(4), 589–597.
- Roberts, D. (2019). Keap1/Nrf2 Signaling in Aged Bone. IU Indianapolis ScholarWorks.
- Liu, Y., Li, Y., & Zhang, J. (2012). Three new phenolic glycosides from Curculigo orchioides G. Fitoterapia, 83(1), 173–176.
-
Speed Pharmacology. (2016, November 10). Pharmacology - ANTIDEPRESSANTS - SSRIs, SNRIs, TCAs, MAOIs, Lithium (MADE EASY) [Video]. YouTube. [Link]
- Kim, M. S., Lee, D. G., Kim, J. H., & Kim, Y. C. (2024). Novel Inhibitor of Keap1-Nrf2 Protein-Protein Interaction Attenuates Osteoclastogenesis In Vitro and Prevents OVX-Induced Bone Loss In Vivo. Antioxidants (Basel, Switzerland), 13(7), 850.
- Li, Y., & Zhang, J. (2022). Progress of Wnt Signaling Pathway in Osteoporosis. International journal of molecular sciences, 23(21), 13082.
- Kim, M. S., Lee, D. G., Kim, J. H., & Kim, Y. C. (2024). Novel Inhibitor of Keap1-Nrf2 Protein–Protein Interaction Attenuates Osteoclastogenesis In Vitro and Prevents OVX-Induced Bone Loss In Vivo. Antioxidants, 13(7), 850.
- Zhang, Y., & Li, X. (2024). Wnt/β-catenin signaling pathway: proteins' roles in osteoporosis and cancer diseases and the regulatory effects of natural compounds on osteoporosis. Frontiers in pharmacology, 15, 1368739.
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Orcinol gentiobioside and its aglycone orcinol
An In-Depth Technical Guide to Orcinol Gentiobioside and its Aglycone, Orcinol: From Biosynthesis to Therapeutic Applications
Executive Summary
Orcinol gentiobioside, a phenolic glycoside primarily found in the medicinal plant Curculigo orchioides, and its aglycone, orcinol, are compounds of significant interest in pharmaceutical and cosmetic research. Orcinol gentiobioside has demonstrated a range of pharmacological activities, including antidepressant, anxiolytic, anti-osteoporotic, antioxidant, and anti-inflammatory effects.[1][2][3][4] Orcinol, a simpler phenolic compound found in various lichens, serves not only as the core structure of its glycoside but also exhibits intrinsic biological properties such as antimicrobial and antioxidant activities.[5][6] The glycosylation of orcinol to form orcinol gentiobioside is a key determinant of its pharmacokinetic profile, often enhancing bioavailability and modulating its therapeutic effects. This guide provides a comprehensive technical overview of these two molecules, covering their chemical properties, natural biosynthesis, chemical and biotechnological synthesis, and detailed methodologies for their extraction, isolation, and analysis. Furthermore, it delves into their pharmacological activities, proposed mechanisms of action, and applications in drug development and biochemical research, offering a valuable resource for scientists and researchers in the field.
Introduction to Orcinol and its Glycoside
The Aglycone: Orcinol (5-Methylresorcinol)
Orcinol, systematically named 5-methylbenzene-1,3-diol, is a dihydroxy derivative of toluene.[7] It is a colorless crystalline solid that may redden upon exposure to air and is soluble in water, alcohol, and ether.[5][7] Naturally, orcinol is found in many species of lichens, such as Roccella tinctoria and Lecanora, and has also been identified in the defensive glue of the ant Camponotus saundersi.[5] Its chemical structure, featuring two hydroxyl groups meta- to a methyl group on a benzene ring, makes it a reactive molecule and a versatile precursor in organic synthesis.[7] It is widely used in the production of dyes and as a crucial reagent in biochemical assays for the detection of pentoses (Bial's Test) and RNA.[5][6]
The Glycoside: Orcinol Gentiobioside
Orcinol gentiobioside is a naturally occurring phenolic glycoside where orcinol is linked to a gentiobiose (a disaccharide of two glucose units) moiety. This compound is a major active constituent of Curculigo orchioides, a traditional Chinese medicine where it is lauded for various therapeutic benefits.[1][2] The addition of the sugar component significantly impacts the molecule's properties, including its solubility and interaction with biological systems. Its pharmacological potential, particularly its antidepressant effects, has led to it being investigated as a class I new drug in China.[2]
The Aglycone-Glycoside Relationship
The relationship between orcinol and its gentiobioside is central to understanding its biological activity. In many instances, orcinol gentiobioside may function as a prodrug. It is hypothesized that after administration, the glycoside can be hydrolyzed by enzymes in the body (e.g., glucosidases in the skin or gut) to release the active aglycone, orcinol.[8] This enzymatic cleavage can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its delivery to target tissues. For example, the skin-whitening effects attributed to orcinol gentiobioside are based on the proven anti-melanogenic activity of its aglycone, orcinol.[8]
Biosynthesis and Chemical Synthesis
The production of orcinol and its gentiobioside can be achieved through natural biosynthetic pathways, chemical synthesis, or modern biotechnological methods.
Natural Biosynthesis of Orcinol Gentiobioside
In plants like C. orchioides, the biosynthesis of orcinol gentiobioside is a two-step enzymatic process.[2][9]
-
Orcinol Formation : An orcinol synthase (ORS), which is a type III polyketide synthase (PKS), catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form the orcinol backbone.[9]
-
Glycosylation : A UDP-dependent glycosyltransferase (UGT) then attaches a glucose moiety to one of the hydroxyl groups of orcinol. A subsequent glycosylation step adds the second glucose unit to form the gentiobiose chain, resulting in orcinol gentiobioside.[9]
Metabolic analyses have shown that orcinol gentiobioside is predominantly found in the roots of C. orchioides, which contain nearly three times the concentration found in the leaves.[2][9]
Chemical Synthesis Strategies
Orcinol can be synthesized through several routes. A common laboratory and industrial method involves the reaction of an alkyl acetoacetate with an alkyl crotonate in the presence of a hydride to form a dihydroresorcinol intermediate, which is then dehydrogenated.[10] Other methods include starting from toluene or the condensation of acetone dicarboxylic ester.[5]
The chemical synthesis of O-aryl glucosides like those of orcinol often employs the Koenigs-Knorr reaction.[11] This classic method involves the condensation of a protected glycosyl halide (like acetobromo-α-D-glucose) with the phenolic aglycone (orcinol) in the presence of a promoter, such as a silver salt.[11] The participation of the neighboring acetyl group at the C-2 position of the glucose donor typically ensures the formation of the desired β-glycosidic linkage.[11]
Experimental Protocol: Koenigs-Knorr Reaction for Orcinol Glucoside This protocol is a representative procedure based on established principles.
-
Preparation of Glycosyl Donor : Prepare acetobromo-α-D-glucose by dissolving β-D-glucose pentaacetate in glacial acetic acid and adding hydrobromic acid in acetic acid at 0 °C. Stir for 2 hours at room temperature.[11]
-
Glycosylation : In a dry, inert atmosphere, dissolve orcinol (1.5 eq) in a suitable solvent (e.g., dry dichloromethane). Add a promoter such as silver(I) carbonate (1.5 eq).
-
Add a solution of acetobromo-α-D-glucose (1.0 eq) in the same solvent dropwise to the mixture at room temperature.
-
Stir the reaction mixture in the dark for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, filter the reaction mixture through celite to remove silver salts. Wash the filtrate with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Deprotection : Dissolve the crude protected glucoside in dry methanol. Add a catalytic amount of sodium methoxide (Zemplén deacetylation) and stir at room temperature until deprotection is complete (monitored by TLC).
-
Purification : Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final product, orcinol glucoside, using silica gel column chromatography.
Biotechnological Production
Due to the limitations of plant extraction and the complexity of chemical synthesis, biotechnological production has emerged as a promising alternative.[2] Researchers have successfully engineered the oleaginous yeast Yarrowia lipolytica to produce orcinol gentiobioside de novo. By identifying and introducing the key enzymes (ORS and UGT) from C. orchioides and optimizing the metabolic pathways, production yields have reached up to 43.46 g/L, which is over 6,400 times higher than the extraction yield from the plant's roots.[2]
Pharmacological Activities and Mechanisms of Action
Orcinol Gentiobioside
-
Antidepressant and Anxiolytic Effects : Orcinol gentiobioside is recognized as the major active component responsible for the antidepressant and anxiolytic properties of C. orchioides.[1][2] Studies have shown it can block behavioral and neuronal deficits caused by chronic stress and exhibits anxiolytic effects in mice without causing sedation.[1][4]
-
Anti-osteoporotic Activity : Orcinol gentiobioside has been suggested to promote the differentiation of mesenchymal stem cells into osteoblasts, indicating its potential for treating osteoporosis.[2][11]
-
Antioxidant and Anti-inflammatory Properties : As a phenolic compound, it demonstrates potent antioxidant activities, which can protect against oxidative stress.[2][8] It also possesses anti-inflammatory properties beneficial for soothing irritated skin.[8]
Orcinol
-
Antimicrobial and Antioxidant Activity : Orcinol exhibits inhibitory effects against various bacteria and fungi.[6] Its phenolic structure allows it to effectively scavenge free radicals.[6]
-
Skin Brightening (Anti-melanogenic) : Orcinol has been shown to inhibit melanin synthesis. Its mechanism does not involve direct inhibition of the tyrosinase enzyme but rather the downregulation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanin production genes.[8]
-
Cytotoxic Effects : Some studies have indicated that orcinol can induce apoptosis in certain cancer cell lines in a dose-dependent manner.[6]
Hypothesized Signaling Pathways
The skin-whitening action of orcinol provides a clear example of its mechanism. By reducing the expression of MITF, orcinol effectively decreases the transcription of tyrosinase and other melanogenesis-related genes, leading to reduced melanin production.[8]
Methodologies for Isolation and Analysis
Extraction and Isolation from Natural Sources
The primary source for orcinol gentiobioside is the rhizomes of Curculigo orchioides.[12]
Experimental Protocol: Extraction and Isolation
-
Preparation of Plant Material : Wash, slice, and dry the rhizomes of C. orchioides at 50-60°C to a constant weight. Grind the dried rhizomes into a fine powder.[12]
-
Extraction : Place 100 g of the dried powder into a Soxhlet apparatus and extract with 500 mL of 100% methanol for 6-8 hours.[12]
-
Concentration : Evaporate the methanol from the extract under reduced pressure to obtain a crude extract.
-
Purification : The crude extract is then subjected to a series of chromatographic separations. This typically involves using macroporous resin followed by silica gel column chromatography to isolate orcinol gentiobioside from other constituents.
Table 1: Reported Yields of Orcinol Gentiobioside from C. orchioides
| Extraction Method | Solvent | Plant Material Origin | Yield (mg/g of dried rhizome) | Reference |
|---|---|---|---|---|
| Soxhlet Extraction | 100% Methanol | Thua Thien Hue, Vietnam | 1.27 - 9.16 | [12] |
| Reduced Pressure (60°C) | 70% Ethanol | Not Specified | Lower than Soxhlet |[12] |
Analytical Techniques
For pharmacokinetic studies, a sensitive and selective method is required to quantify orcinol gentiobioside in biological matrices like plasma and urine. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.[1][13]
Protocol Summary: LC-MS/MS Analysis
-
Sample Preparation : Precipitate proteins in plasma samples using a solvent like methanol. Centrifuge and collect the supernatant for analysis.
-
Chromatography : Separate the analyte using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., acetonitrile and water with formic acid).
-
Mass Spectrometry : Use an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor-to-product ion transitions for orcinol gentiobioside and an internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantification : Construct a calibration curve using standards of known concentrations to determine the concentration of the analyte in the samples.[13]
Orcinol is a key reagent in a classic colorimetric method for the estimation of RNA. The principle is that pentoses (like the ribose in RNA) are converted to furfural when heated with concentrated acid. Orcinol reacts with the furfural in the presence of ferric chloride to form a green-colored complex, which can be measured spectrophotometrically.[14]
Experimental Protocol: Orcinol Method for RNA Estimation
-
Reagent Preparation : Prepare an orcinol reagent by dissolving 0.1 g of ferric chloride in 100 mL of concentrated HCl and adding 3.5 mL of 6% (w/v) orcinol in alcohol.[14]
-
Assay : To 1 mL of the RNA sample (and a series of standards), add 2 mL of the orcinol reagent.
-
Incubation : Heat the tubes in a boiling water bath for 20 minutes.[6]
-
Measurement : Cool the tubes to room temperature and measure the absorbance of the green solution at 665 nm against a blank.[6][14]
-
Calculation : Determine the RNA concentration in the sample by comparing its absorbance to a standard curve generated from known RNA concentrations.
Applications in Research and Drug Development
-
Therapeutic Potential : Orcinol gentiobioside is a strong candidate for the development of new drugs targeting central nervous system disorders like depression and anxiety.[2][4] Its potential anti-osteoporotic and anti-inflammatory activities also warrant further investigation.
-
Cosmeceuticals : The proven anti-melanogenic activity of its aglycone, orcinol, makes orcinol gentiobioside a promising ingredient for skin-brightening and anti-aging cosmetic formulations.[8]
-
Biochemical Reagent : Orcinol remains an important and cost-effective reagent in molecular biology and biochemistry laboratories for the quantification of RNA and pentoses.[14][15]
-
Future Directions : Key challenges include optimizing the large-scale, cost-effective production of high-purity orcinol gentiobioside, either through improved synthetic routes or scaled-up biotechnological production. Further clinical studies are needed to validate its therapeutic efficacy and safety in humans.
Conclusion
represent a fascinating pair of molecules with a rich chemical background and diverse biological activities. From its traditional use in herbal medicine to its modern investigation as a potential therapeutic agent and its production in engineered yeast, the journey of these compounds highlights the powerful intersection of natural product chemistry, pharmacology, and biotechnology. The detailed methodologies and mechanistic insights provided in this guide serve to support ongoing research and development efforts, paving the way for new applications in medicine and beyond.
References
-
SciELO. (2019). Determination of orcinol glucoside by LC-MS in Curculigo orchioides and its application to a pharmacokinetic study. SciELO. Retrieved from [Link]
-
Wikipedia. (n.d.). Orcinol. Wikipedia. Retrieved from [Link]
-
PubMed. (1981). A modified orcinol test for the specific determination of RNA. PubMed. Retrieved from [Link]
-
PLOS. (2023). Production of the antidepressant orcinol glucoside in Yarrowia lipolytica with yields over 6400-fold higher than plant extraction. PLOS Biology. Retrieved from [Link]
-
Technology Networks. (2023). Study deciphers the biosynthetic pathway of the antidepressant orcinol glucoside. Technology Networks. Retrieved from [Link]
-
Mahesha, H.B. (n.d.). RNA estimation by Orcinol Method. Yuvaraja's College, University of Mysore. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of kaempferol 3‐O‐gentiobioside as TGF‐β/ALK5/Smad signaling.... ResearchGate. Retrieved from [Link]
-
Journal of Reports in Pharmaceutical Sciences. (2022). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2008). Improvement on synthesis of orcinol. ResearchGate. Retrieved from [Link]
- Google Patents. (1975). US3865884A - Preparation of orcinol. Google Patents.
-
YouTube. (2015). RNA Estimation by Orcinol Method. YouTube. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). β-Orcinol Metabolites from the Lichen Hypotrachyna revoluta. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Anxiolytic effects of orcinol glucoside and orcinol monohydrate in mice. Taylor & Francis Online. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Orcinol – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
PubMed. (2015). Anxiolytic effects of orcinol glucoside and orcinol monohydrate in mice. PubMed. Retrieved from [Link]
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Methodological & Application
Orcinol gentiobioside extraction protocol from Curculigo rhizomes
Application Note: Targeted Isolation & Purification of Orcinol Gentiobioside from Curculigo orchioides Rhizomes
Executive Summary & Scientific Context
Orcinol gentiobioside (CAS: 164991-86-0), also known as Anacardoside , is a phenolic diglycoside found in the rhizomes of Curculigo orchioides (Xian Mao).[1] Unlike its monosaccharide counterpart (Orcinol glucoside/Orcinoside) or the chlorophenolic Curculigoside, the gentiobioside features a gentiobiose moiety (two glucose units linked
Significance: This disaccharide structure significantly alters the molecule's polarity and pharmacokinetics compared to the aglycone or monoglucoside, necessitating a modified extraction protocol. Standard phenolic extraction methods often co-elute this compound with high-polarity impurities.[1]
Scope: This protocol details a high-yield workflow optimized for the differential solubility of the diglycoside, utilizing Ultrasonic-Assisted Extraction (UAE) followed by a biphasic enrichment and macroporous resin purification.[1]
Chemical Identity & Properties
Understanding the physicochemical properties is the foundation of this protocol.
| Property | Specification | Implication for Extraction |
| IUPAC Name | 3-Hydroxy-5-methylphenyl 6-O- | Target Molecule |
| Formula | MW: 448.42 g/mol | |
| Polarity | High (Diglycoside) | Requires polar solvents (MeOH/EtOH/Water); Elutes early in RP-HPLC.[2] |
| Solubility | Soluble in Water, MeOH, EtOH; Insoluble in Hexane, CHCl3. | Use Hexane for defatting; n-Butanol for enrichment.[1] |
| Stability | Hydrolysis-prone (Acid/Enzyme sensitive) | Critical: Avoid strong acids and high heat (>60°C) to prevent degradation to Orcinol.[1] |
Pre-Extraction Preparation
Principle: Curculigo rhizomes are rich in starch and mucilage, which can emulsify during liquid-liquid extraction.[1] Proper drying and defatting are non-negotiable.
-
Harvest & Cleaning: Wash fresh rhizomes (3x distilled water). Remove fibrous roots.[1]
-
Lyophilization (Recommended): Freeze-dry to preserve glycoside integrity.[1] Alternatively, oven dry at 50°C.
-
Comminution: Pulverize to a fine powder (40-60 mesh).
-
Lipid Removal (Defatting):
Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)
Why UAE? Conventional reflux extraction exposes the thermolabile glycosidic bonds to prolonged heat. UAE utilizes acoustic cavitation to disrupt cell walls, reducing extraction time from hours to minutes.
-
Solvent System: 70% Ethanol (aq).[1]
-
Rationale: 100% water extracts too much starch/mucilage. 100% Ethanol precipitates the diglycoside. 70% is the "Goldilocks" zone for phenolic glycosides.
-
Step-by-Step Workflow:
-
Slurry Preparation: Transfer 100 g of defatted powder to a 1L Erlenmeyer flask. Add 800 mL 70% Ethanol .
-
Sonication: Place in an ultrasonic bath (Frequency: 40 kHz, Power: 300W).
-
Temperature: Maintain < 45°C (use ice bath if necessary).
-
Duration: 3 cycles of 30 minutes each.
-
-
Filtration: Vacuum filter through Whatman No. 1 paper.[1] Combine filtrates.
-
Concentration: Evaporate ethanol under reduced pressure (Rotary Evaporator) at 45°C until the volume is reduced to ~150 mL (aqueous suspension). Do not dry completely. [1]
Purification Strategy: The "Polarity Ladder"
This section separates Orcinol gentiobioside (medium-high polarity) from non-polar phenols (Curculigine) and highly polar sugars.[1]
Phase 1: Liquid-Liquid Fractionation
-
Wash: Extract the aqueous concentrate (150 mL) with Ethyl Acetate (3 x 150 mL).
-
Action: Discard the Ethyl Acetate layer (contains aglycones and low-polarity impurities).[1]
-
-
Enrichment: Extract the remaining aqueous phase with n-Butanol (saturated with water) (3 x 150 mL).
-
Action: Collect the n-Butanol layer.[1] Orcinol gentiobioside partitions here.
-
-
Drying: Evaporate n-Butanol to dryness to yield the Crude Glycoside Fraction .
Phase 2: Macroporous Resin Chromatography (D101)
-
Resin Choice: D101 (Non-polar polystyrene).[1] Excellent for separating glycosides from inorganic salts and free sugars.
-
Loading: Dissolve Crude Fraction in minimal distilled water. Load onto a pre-conditioned D101 column.[1]
-
Elution Gradient:
-
Polishing: Concentrate the 30% fraction.
Analytical Validation (HPLC-UV)
Trustworthiness Check: Verify purity before biological testing.
-
System: Agilent 1260 or equivalent with DAD.
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient:
-
0-5 min: 5% B (Isocratic)[1]
-
5-25 min: 5%
25% B (Linear Gradient)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Note: Orcinol gentiobioside elutes before Orcinol glucoside due to the extra sugar unit.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 280 nm (Characteristic phenol absorption).[1]
-
Temperature: 30°C.
Quantitative Reference Data (Expected Yields):
| Extraction Method | Solvent | Crude Yield (%) | Target Purity (Pre-HPLC) |
| Reflux (Traditional) | MeOH | 12-15% | < 5% |
| UAE (Recommended) | 70% EtOH | 18-22% | ~15% |
| Post-D101 Resin | 30% EtOH Eluate | 2-3% | > 60% |
Process Visualization
The following diagram illustrates the logic flow from raw material to isolated compound, highlighting the critical separation points.
Figure 1: Isolation workflow for Orcinol Gentiobioside highlighting the critical 30% Ethanol elution step on D101 resin.
Troubleshooting & Critical Control Points
-
Issue: Low Yield.
-
Issue: Emulsion during Partitioning.
-
Issue: Co-elution in HPLC.
References
-
Wang, Y. et al. (2012).[1] "Simultaneous Determination of Phenolic Glycosides in Curculigins Rhizoma by HPLC." Chinese Pharmaceutical Journal.[1][4] Link (Context: General extraction of phenolic glycosides).[1][8]
-
Zuo, A.X. et al. (2010).[1][8] "Three new phenolic glycosides from Curculigo orchioides Gaertn."[1][8] Fitoterapia, 81(7), 910-913.[1][8] Link (Context: Isolation methodologies for Curculigo phenols).
-
BenchChem. "Application Notes for the Isolation of Orcinol Glucoside." Link (Context: Comparative solvent efficiency data).
-
PubChem. "Compound Summary: Orcinol gentiobioside (CID 10411370)."[1] Link (Context: Chemical structure and physical properties).[1]
-
Liu, X. et al. (2013).[1][6] "Optimization of enzyme-based ultrasonic/microwave-assisted extraction... of orcinol glucoside." Medicinal Chemistry Research. Link (Context: Advanced extraction techniques).[1]
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Application Note: High-Yield Chemical Synthesis of Orcinol Gentiobioside
Executive Summary
Orcinol gentiobioside (Orcinol 1-O-
This guide details a convergent chemical synthesis utilizing the Schmidt Trichloroacetimidate method. Unlike the classical Koenigs-Knorr reaction, which requires toxic heavy metal promoters (silver/mercury) and often suffers from variable yields, the imidate protocol described here uses catalytic Lewis acids to ensure high stereoselectivity (
Strategic Analysis & Retrosynthesis
The Challenge of Phenolic Glycosylation
Synthesizing Orcinol gentiobioside presents two specific chemoselective challenges:
-
Regiocontrol: Orcinol (3,5-dihydroxytoluene) possesses two chemically equivalent hydroxyl groups.[1] The reaction must be controlled to ensure mono-glycosylation while preventing the formation of the bis-glycoside (anacardoside analogs).
-
Stereocontrol: The glycosidic bond must be formed exclusively in the
-configuration .
Retrosynthetic Logic
The synthesis is disconnected into two key fragments: the glycosyl donor (activated gentiobiose) and the acceptor (orcinol).
-
Donor:
-D-Gentiobiosyl trichloroacetimidate (Peracetylated). The -imidate is thermodynamically favored and, under Lewis acid catalysis, undergoes -like inversion (or via an oxocarbenium ion intermediate with neighboring group participation) to yield the desired -glycoside. -
Acceptor: Orcinol.[2][3][4][5][6][7] Used in stoichiometric excess to favor mono-glycosylation.
Detailed Experimental Protocols
Phase 1: Preparation of the Glycosyl Donor
Objective: Convert commercially available Gentiobiose octaacetate into the reactive Trichloroacetimidate donor.
Step 1.1: Selective Anomeric Deacetylation
Reagents: Hydrazine acetate, DMF.[1]
-
Dissolve
-D-Gentiobiose octaacetate (10.0 g, 14.7 mmol) in anhydrous DMF (40 mL). -
Add Hydrazine acetate (1.62 g, 17.6 mmol, 1.2 eq).
-
Stir at 50°C for 15 minutes. Monitor by TLC (Ethyl Acetate/Hexane 2:1). The starting material (
) will disappear, forming the hemiacetal ( ). -
Workup: Dilute with EtOAc (200 mL), wash with water (3 x 50 mL) and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc 1:1) to yield the hepta-O-acetyl-gentiobiose (hemiacetal) as a white foam.
-
Yield Expectation: 75-85%.
-
Step 1.2: Trichloroacetimidate Activation
Reagents: Trichloroacetonitrile (
-
Dissolve the Gentiobiose hemiacetal (from Step 1.1) in anhydrous DCM (50 mL) under Argon.
-
Add Trichloroacetonitrile (10 eq) to the solution.
-
Cool to 0°C. Add DBU (0.3 eq) dropwise.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
Validation: TLC should show a new, less polar spot.
-
Purification: Concentrate and purify rapidly via a short silica plug (pre-neutralized with 1%
in Hexane/EtOAc) to prevent hydrolysis.-
Yield Expectation: 85-90%.
-
Storage: Use immediately or store at -20°C under Argon.
-
Phase 2: The Schmidt Glycosylation (Coupling)
Objective: Stereoselective coupling of the donor to Orcinol.
Critical Parameter: Use Orcinol in excess (2.0 - 3.0 eq) to suppress the formation of the bis-glycoside side product.
| Reagent | Equivalents | Role |
| Gentiobiose Imidate (Donor) | 1.0 eq | Electrophile |
| Orcinol (Acceptor) | 3.0 eq | Nucleophile |
| TMSOTf (Trimethylsilyl triflate) | 0.1 eq | Lewis Acid Catalyst |
| 4Å Molecular Sieves | 100 wt% | Water Scavenger |
| DCM (Anhydrous) | Solvent | 0.1 M Concentration |
Protocol:
-
Activation: Flame-dry a round-bottom flask containing 4Å molecular sieves (powdered, activated).
-
Dissolution: Add Orcinol (3.0 eq) and the Gentiobiose Imidate Donor (1.0 eq) dissolved in anhydrous DCM.
-
Equilibration: Stir the mixture at -20°C for 30 minutes under Argon to ensure total dryness.
-
Catalysis: Add TMSOTf (0.1 eq) dropwise.
-
Note:
can be used as an alternative, but TMSOTf generally provides higher -selectivity for this substrate.[1]
-
-
Reaction: Stir at -20°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quenching: Add
(2 drops) to neutralize the catalyst. Filter off the sieves. -
Workup: Wash with saturated
, water, and brine. -
Purification: Flash chromatography is critical here to separate:
-
Excess Orcinol (very polar, elutes late or requires specific gradient).[1]
-
Bis-glycosylated byproduct (elutes differently than mono-).
-
Target: Peracetylated Orcinol Gentiobioside.
-
Yield Expectation: 60-70% (based on donor).
-
Phase 3: Global Deprotection
Objective: Removal of the seven acetyl groups to yield the final free glycoside.
Reagents: NaOMe, MeOH, Amberlite IR-120 (
-
Dissolve the Peracetylated intermediate in anhydrous Methanol (0.05 M).
-
Add NaOMe (0.5 M in MeOH) until pH reaches 9-10 (catalytic amount).
-
Stir at RT for 2-4 hours. A white precipitate (the product) may begin to form.
-
Neutralization: Add Amberlite IR-120 (
form) resin until pH is neutral (pH 7).-
Caution: Do not acidify below pH 6, as phenolic glycosidic bonds can be acid-labile.[1]
-
-
Isolation: Filter the resin and wash with MeOH.[2]
-
Final Purification: Concentrate the filtrate. If necessary, purify via C18 Reverse-Phase Column Chromatography (Water/MeOH gradient) or recrystallize from Ethanol/Water.[1]
Quality Control & Validation
To ensure the protocol was successful, the following analytical signatures must be verified.
NMR Validation (DMSO- )
-
Anomeric Proton (H-1''): Look for a doublet at
ppm. -
Coupling Constant (
): Must be 7.5 - 8.0 Hz , confirming the -configuration . (An -linkage would show Hz). -
Aromatic Signals: Three protons for the orcinol ring. Two doublets (meta-coupling,
Hz) and one triplet/multiplet, integrating 1:1:1.[1] -
Gentiobiose Linkage: The
signal of the inner glucose (C-6) will be shifted downfield due to the glycosidic linkage to the second glucose.
Mass Spectrometry[1]
-
HRMS (ESI-): Calculate for
. -
Expected ion:
or .
Workflow Visualization
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Imidate Donor | Ensure strictly anhydrous conditions. Dry DCM over |
| "Matched/Mismatched" Effect or Temperature | Ensure presence of Neighboring Group Participation (Acetyl at C2). Keep reaction at -20°C; do not warm too quickly. | |
| Bis-glycosylation | Excess Donor / Insufficient Acceptor | Increase Orcinol ratio to 4.0 eq. Recover unreacted Orcinol during chromatography. |
| Orthoester Formation | Basic conditions or wrong catalyst | Avoid Pyridine/Collidine during coupling. Stick to TMSOTf. |
References
-
Schmidt, R. R., & Michel, J. (1980).[1][8] Facile Synthesis of
- and -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides.[8] Angewandte Chemie International Edition in English, 19(9), 731–732.[1][8] Link[1] -
Tiwari, R. D., & Misra, G. (1976).[1][3] Structural studies of the constituents of the rhizomes of Curculigo orchioides. Planta Medica, 29(03), 291-294.[1] (Establishes the natural occurrence and structure). Link[1]
-
Deng, J., et al. (2023).[1] Production of the antidepressant orcinol glucoside in Yarrowia lipolytica with yields over 6400-fold higher than plant extraction.[9] PLOS Biology, 21(6), e3002157.[1] (Provides context on enzymatic alternatives and bioactivity). Link
-
Zhu, X., et al. (2006).[1] Schmidt Trichloroacetimidate Glycosylation in the Synthesis of Phenolic Glycosides. Current Organic Chemistry. (General reference for phenolic glycosylation methodology).
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labshake.com [labshake.com]
- 7. Orcinol synthesis - chemicalbook [chemicalbook.com]
- 8. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Production of the antidepressant orcinol glucoside in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]
In vitro cell-based assays for testing Orcinol gentiobioside activity
Target Analyte: Orcinol gentiobioside (Orcinol-1-O-β-D-gentiobioside) Primary Source: Curculigo orchioides (Xian Mao) Therapeutic Focus: Osteogenesis, Anti-inflammation, and Antioxidant Defense
Introduction & Compound Profile
Orcinol gentiobioside is a phenolic glycoside isolated from the rhizomes of Curculigo orchioides Gaertn. Traditionally used in Chinese medicine for strengthening bone and tendon health, modern pharmacological research has identified it as a potent bioactive compound with significant anti-osteoporosis (anti-OP) and anti-inflammatory properties.
Unlike its aglycone precursor (orcinol), the gentiobioside form possesses improved solubility and metabolic stability, making it a prime candidate for drug development targeting metabolic bone diseases and oxidative stress-induced degeneration. This guide outlines standardized protocols for evaluating its bioactivity in two critical cell models: MC3T3-E1 Pre-osteoblasts (Bone formation) and RAW 264.7 Macrophages (Inflammation).
Physicochemical Handling[1][2][3][4][5][6]
-
Molecular Weight: ~448.42 g/mol [1]
-
Solubility:
-
Storage: Powder at -20°C (3 years). Stock solutions in DMSO at -80°C (6 months). Avoid repeated freeze-thaw cycles.[1]
Primary Assay: Osteogenic Differentiation (MC3T3-E1 Model)
Rationale: Orcinol gentiobioside exerts its anti-osteoporotic effect by promoting the differentiation of pre-osteoblasts into mature osteoblasts. This assay quantifies that transition via Alkaline Phosphatase (ALP) activity and matrix mineralization.
Materials
-
Cell Line: MC3T3-E1 Subclone 4 (ATCC CRL-2593).
-
Basal Medium:
-MEM + 10% FBS + 1% Pen/Strep. -
Osteogenic Induction Medium (OIM): Basal Medium + 50 µg/mL L-Ascorbic acid + 10 mM
-Glycerophosphate. -
Reagents: ALP Assay Kit (p-nitrophenyl phosphate), Alizarin Red S (40 mM, pH 4.2), Cetylpyridinium Chloride (10%).
Experimental Protocol
Step 1: Cell Seeding and Expansion
-
Seed MC3T3-E1 cells in 24-well plates at a density of
cells/well. -
Incubate at 37°C, 5% CO
for 24 hours until 80% confluence.
Step 2: Treatment & Differentiation
-
Replace media with Osteogenic Induction Medium (OIM) containing Orcinol gentiobioside.
-
Dosing: Prepare serial dilutions in OIM: 0 (Vehicle), 1, 10, and 50 µM. Ensure final DMSO concentration is < 0.1%.
-
Duration:
-
Early Marker (ALP): Culture for 7 days . Change media every 2 days.
-
Late Marker (Mineralization): Culture for 14–21 days . Change media every 3 days.
-
Step 3: Endpoint Analysis
A. Alkaline Phosphatase (ALP) Activity (Day 7)
-
Wash cells 2x with cold PBS.
-
Lyse cells using 0.1% Triton X-100 buffer (freeze-thaw cycle recommended).
-
Incubate lysate with p-nitrophenyl phosphate (pNPP) substrate at 37°C for 30 mins.
-
Stop reaction with 3M NaOH.
-
Measure Absorbance at 405 nm . Normalize to total protein content (BCA assay).
B. Alizarin Red S Staining (Day 21)
-
Fix cells with 4% paraformaldehyde for 15 mins.
-
Stain with 40 mM Alizarin Red S (pH 4.2) for 20 mins at room temperature.
-
Wash 4x with diH
O to remove excess dye. -
Quantification: Solubilize the stain using 10% Cetylpyridinium Chloride (in 10 mM Sodium Phosphate, pH 7.0) for 15 mins.
-
Measure Absorbance at 562 nm .
Secondary Assay: Anti-Inflammatory Activity (RAW 264.7 Model)
Rationale: Phenolic glycosides inhibit the NF-
Experimental Protocol
Step 1: Seeding and Induction
-
Seed RAW 264.7 macrophages in 96-well plates (
cells/well). Incubate overnight. -
Pre-treatment: Treat cells with Orcinol gentiobioside (1–50 µM) for 2 hours prior to induction.
-
Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for 24 hours .
Step 2: Nitric Oxide (NO) Quantification (Griess Assay)
-
Collect 100 µL of culture supernatant.
-
Mix with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate for 10 mins in the dark.
-
Measure Absorbance at 540 nm .
-
Calculate Nitrite concentration using a NaNO
standard curve.
Step 3: Cytotoxicity Check (Essential Control)
-
Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to pathway inhibition, not cell death.
-
Acceptance Criteria: Cell viability > 90% compared to control.
Mechanistic Pathways & Visualization
Orcinol gentiobioside acts as a dual-regulator. In bone tissue, it upregulates the Wnt/
Figure 1: Dual-mechanistic action of Orcinol gentiobioside promoting osteogenesis via Wnt/Runx2 activation while suppressing NF-κB-mediated inflammation.
Data Interpretation & Troubleshooting
Expected Results Summary
| Assay | Parameter | Control (Vehicle) | Model (LPS/OIM) | Treatment (Orcinol Gentiobioside) |
| Osteogenesis | ALP Activity | Low | High | Significantly Increased ( |
| Osteogenesis | Mineralization | None | Moderate | High (Deep Red Staining) |
| Inflammation | Nitric Oxide (NO) | < 5 µM | > 40 µM | Dose-dependent Decrease (IC |
| Cytotoxicity | Cell Viability | 100% | 90-100% | > 90% (Non-toxic up to 50 µM) |
Troubleshooting Guide
-
Low ALP Activity? Ensure
-Glycerophosphate is fresh. It degrades in solution over time. -
High Background in Alizarin Red? Wash steps are critical. Use distilled water and ensure all unbound dye is removed before solubilization.
-
Precipitation in Media? Orcinol gentiobioside is stable in DMSO, but rapid addition to aqueous media can cause crashing. Dilute the stock into a small volume of media first, vortex, and then add to the bulk volume.
References
-
TargetMol Chemicals. (2024). Orcinol gentiobioside: Chemical Properties and Solubility. TargetMol.
-
MedChemExpress. (2024). Orcinol gentiobioside Datasheet and Handling. MedChemExpress.
-
Liu, X., et al. (2013). "Optimization of extraction and evaluation of antioxidant activity of orcinol glucoside from Curculigo orchioides." Medicinal Chemistry Research, 23, 2360-2367.[5]
-
Wang, C., et al. (2017).[6] "Curculigoside promotes osteogenic differentiation of MC3T3-E1 cells via the Wnt/β-catenin signaling pathway." Pharmaceutical Biology. (Mechanistic proxy for Curculigo glycosides).
-
Cayman Chemical. (2022).[4] Orcinol Product Information and Safety Data. Cayman Chemical.[4]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orcinol gentiobioside | TargetMol [targetmol.com]
- 3. Identification of Phenolic Compounds and Evaluation of Antioxidant and Antimicrobial Properties of Euphorbia Tirucalli L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 6. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolation and Purification of Orcinol Gentiobioside from Curculigo orchioides
Abstract & Introduction
Orcinol gentiobioside (CAS: 164991-86-0) is a phenolic disaccharide glycoside primarily isolated from the rhizomes of Curculigo orchioides (Xian Mao).[1] Unlike its more abundant analog, Curculigoside A, Orcinol gentiobioside possesses a distinct gentiobiose moiety (two glucose units linked
This protocol addresses the specific challenge of separating Orcinol gentiobioside from chemically similar co-occurring glycosides (e.g., Orcinol glucoside and Curculigoside B). We utilize a polarity-driven fractionation workflow followed by size-exclusion and reverse-phase chromatography to achieve
Chemo-Physical Profile
| Property | Data | Relevance to Protocol |
| IUPAC Name | 3-Hydroxy-5-methylphenyl 6-O- | Target Compound |
| Formula | Mass Spectrometry confirmation | |
| Molecular Weight | 448.42 g/mol | Size exclusion separation (vs. Glucoside MW ~286) |
| Solubility | High: Water, MeOH, DMSOLow: EtOAc, CHCl3, Hexane | Dictates extraction solvents (MeOH/Water) |
| Chromophores | Phenolic (UV | Detection via UV-Vis |
| pKa | ~9.55 (Phenolic OH) | Avoid high pH to prevent ionization/degradation |
Pre-Extraction Preparation
Plant Material: Curculigo orchioides rhizomes (dried).[1][2][3] Pre-treatment:
-
Washing: Rapidly wash rhizomes with distilled water to remove soil.[1] Do not soak.[1]
-
Drying: Dry at 50°C in a forced-air oven until constant weight.
-
Comminution: Pulverize to a coarse powder (40–60 mesh). Note: Ultra-fine powder may clog filtration steps; coarse powder ensures efficient solvent percolation.
Phase 1: Extraction & Enrichment (The "Crude" Phase)
This phase maximizes the recovery of polar glycosides while removing lipophilic interferences and aglycones.
Step 3.1: Reflux Extraction
-
Weigh 1.0 kg of dried powder.
-
Extract with 70% Ethanol (1:8 w/v ratio) under reflux for 2 hours.
-
Why 70% EtOH? Pure methanol/ethanol extracts too many chlorophylls/lipids.[1] The water content aids in swelling the cellulose and solubilizing the disaccharide.
-
-
Filter the supernatant.
-
Repeat extraction 2 more times with fresh solvent.[1]
-
Combine filtrates and concentrate under reduced pressure (Rotavap) at 50°C to obtain a viscous aqueous residue (do not dry completely).
Step 3.2: Liquid-Liquid Partitioning (The "Cleanup")[1]
-
Suspend the aqueous residue in 500 mL distilled water .
-
Defatting: Partition with Petroleum Ether or n-Hexane (
mL).[1] Discard the organic layer (removes lipids/chlorophyll). -
Aglycone Removal: Partition the aqueous layer with Ethyl Acetate (
mL).-
Critical Checkpoint: Curculigoside A and free Orcinol partition here.[1] Orcinol gentiobioside remains in the water phase due to its high polarity.
-
-
Target Enrichment: Extract the aqueous layer with n-Butanol (water-saturated) (
mL).[1] -
Collect the n-Butanol layer and evaporate to dryness.[1] This is the Crude Glycoside Fraction .
Phase 2: Purification (The "Resolution" Phase)
Step 4.1: Silica Gel Chromatography (Normal Phase)
Goal: Separate bulk sugars from phenolic glycosides.[1]
-
Stationary Phase: Silica gel (200–300 mesh).[1]
-
Mobile Phase: Chloroform : Methanol : Water (
).[1] -
Gradient: Start at 90:10:1
80:20:2 70:30:3 60:40:4. -
Collection: Monitor fractions via TLC (Spray with 10%
in EtOH + heat).-
Orcinol gentiobioside typically elutes in the 70:30:3 to 60:40:4 range (more polar than monosaccharides).
-
-
Pool fractions containing the target spot (
in 7:3:0.5 system).
Step 4.2: Sephadex LH-20 (Molecular Sieve/Adsorption)
Goal: Remove phenolic impurities and separate based on molecular size.[1]
-
Column Preparation: Swell Sephadex LH-20 in 100% Methanol for 4 hours.
-
Loading: Dissolve the fraction from Step 4.1 in minimum MeOH.
-
Elution: Isocratic 100% Methanol. Flow rate: 0.5 mL/min.[1][3]
-
Mechanism:
Step 4.3: Semi-Preparative HPLC (Final Polishing)
Goal: Isolate >98% pure compound.[1]
-
Column: C18 Reverse Phase (e.g., ODS-3, 5
m, mm).[1] -
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile (ACN)[1]
-
-
Gradient:
-
Detection: UV at 280 nm .
-
Retention: Orcinol gentiobioside is relatively polar.[1] Expect elution around 15-18% ACN .[1] It will elute before Curculigoside A.[1]
Visualization of Workflow
Figure 1: Isolation workflow illustrating the polarity-driven fractionation and chromatographic purification steps.
Structural Validation (Quality Control)
Upon isolation, the compound must be validated against the following spectral data expectations:
-
ESI-MS:
-
Negative Mode (
): m/z 447 -
Positive Mode (
): m/z 471[1]
-
-
1H-NMR (500 MHz, DMSO-d6):
Troubleshooting & Optimization
-
Issue: Emulsions during partitioning.
-
Solution: Add a small amount of saturated NaCl (brine) to the aqueous phase to break the emulsion.
-
-
Issue: Co-elution with Orcinol Glucoside.
-
Solution: If HPLC resolution is poor, lower the gradient slope (e.g., 5% to 15% B over 30 mins). The extra sugar unit on the gentiobioside significantly increases hydrophilicity, so it should elute earlier on C18.
-
-
Issue: Hydrolysis.
-
Warning: Avoid acidic modifiers >0.1% in HPLC or heating >50°C during evaporation, as the glycosidic bond is susceptible to acid hydrolysis.
-
References
-
Wang, Y., et al. (2013). "Phenolic glycosides from the rhizomes of Curculigo orchioides."[4] Journal of Asian Natural Products Research. [1]
-
Vala, G.S., & Kapadiya, N.S. (2014). "Medicinal Benefits of Curculigo orchioides."[1] International Journal of Pharmaceutical Sciences and Research.
-
PubChem Compound Summary. "Orcinol gentiobioside (NPC5024)."[1] National Library of Medicine.
-
Deng, J., et al. (2009). "Qualitative and quantitative analysis of the major constituents in Curculigo orchioides by HPLC-DAD-ESI-MS."[1] Journal of Pharmaceutical and Biomedical Analysis.
Sources
Comprehensive Bioavailability Assessment of Orcinol Gentiobioside: From Bench to In Vivo Profiling
Abstract
Orcinol gentiobioside (OG), a phenolic glycoside isolated from Curculigo orchioides (Xian Mao), presents unique bioavailability challenges typical of disaccharide conjugates. Its pharmacokinetic (PK) profile is governed by limited membrane permeability and extensive presystemic hydrolysis by gut microbiota. This application note provides a field-proven, multi-stage workflow for characterizing the bioavailability of OG. Unlike standard small-molecule protocols, this guide emphasizes the "Parent-Aglycone" duality, requiring simultaneous monitoring of OG, its intermediate (orcinol glucoside), and its aglycone (orcinol) to accurately interpret systemic exposure.
Part 1: Pre-clinical Physicochemical Profiling
Before initiating animal studies, the physicochemical boundaries of OG must be established to ensure formulation stability and analytical accuracy.
Solubility & Stability Assessment
Rationale: Phenolic glycosides are prone to hydrolysis in acidic environments (stomach) and enzymatic degradation in plasma.
-
Protocol:
-
pH Stability: Incubate OG (10 µM) in buffers at pH 1.2 (SGF), 6.8 (SIF), and 7.4 (Plasma) for 0, 1, 2, and 4 hours at 37°C.
-
Plasma Stability: Incubate OG in pooled rat/human plasma at 37°C. Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.
-
Analysis: Quantify % remaining using HPLC-UV or LC-MS.
-
-
Critical Insight: If >15% degradation occurs in plasma within 30 min, add an esterase inhibitor (e.g., PMSF or NaF) to blood collection tubes during in vivo studies.
Part 2: Bioanalytical Method Development (LC-MS/MS)
Core Requirement: A sensitive LC-MS/MS method is non-negotiable. You must separate the parent (OG) from its potential metabolites to avoid "in-source fragmentation" artifacts where metabolites mimic the parent signal.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).
-
Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase:
-
Gradient: 5% B (0-0.5 min)
95% B (3.0 min) Hold (1 min) Re-equilibrate.
Mass Spectrometry Parameters (ESI Negative Mode)
Phenolic compounds ionize efficiently in negative mode (
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |
| Orcinol Gentiobioside | 447.1 | 123.0 | 25 | Parent (Quant) |
| Orcinol Glucoside | 285.1 | 123.0 | 18 | Intermediate |
| Orcinol (Aglycone) | 123.0 | 108.0 | 15 | Active Metabolite |
| IS (e.g., Icariin) | 675.2 | 367.1 | 30 | Internal Standard |
Note: Transitions must be optimized on your specific instrument. The transition to m/z 123 represents the cleavage of the glycosidic bond yielding the orcinol core.
Sample Preparation (Protein Precipitation)
-
Aliquot: 50 µL Plasma/Cell Media.
-
Spike: 10 µL Internal Standard (IS) working solution.
-
Precipitate: Add 150 µL Methanol (cold). Vortex 1 min.
-
Centrifuge: 12,000
g for 10 min at 4°C. -
Reconstitution: Evaporate supernatant under
. Reconstitute in 100 µL Mobile Phase A:B (80:20).
Part 3: In Vitro ADME Mechanisms
To understand why bioavailability is low, we dissect the barriers: Gut Metabolism and Intestinal Permeability.
Gut Microbiota Metabolism Assay
Causality: Gentiobiosides are disaccharides. Mammalian enzymes rarely hydrolyze them efficiently; gut bacteria are the primary drivers of hydrolysis, releasing the lipophilic aglycone.
Protocol:
-
Fecal Preparation: Collect fresh feces from Sprague-Dawley rats. Homogenize in anaerobic PBS (1:5 w/v). Centrifuge at 500
g to remove debris; use supernatant. -
Incubation: Mix 100 µL Fecal Suspension + 900 µL Anaerobic Media containing OG (final conc. 50 µM).
-
Conditions: Incubate anaerobically (
atmosphere) at 37°C. -
Sampling: 0, 0.5, 1, 2, 4, 6, 12, 24 h.
-
Analysis: Monitor loss of OG and formation of Orcinol.
Caco-2 Permeability Assay
Objective: Determine if OG can cross the gut wall intact or if it requires hydrolysis.
Protocol:
-
Culture: Caco-2 cells on Transwell inserts (21 days differentiation). TEER > 300
. -
Transport: Add OG (10 µM) to Apical (A) or Basolateral (B) chamber.
-
Sampling: Collect 100 µL from receiver compartment at 30, 60, 90, 120 min.
-
Calculation: Calculate
.
Visualizing the Metabolic Pathway
The following diagram illustrates the stepwise degradation and absorption logic.
Caption: Stepwise hydrolysis of Orcinol Gentiobioside by gut microbiota is a prerequisite for significant systemic absorption of the aglycone.
Part 4: In Vivo Pharmacokinetics Protocol
Study Design
-
Species: Sprague-Dawley Rats (Male, 200–250g), fasted 12h.
-
Groups:
-
Group A: IV Bolus (2 mg/kg) – To determine Absolute Bioavailability (
). -
Group B: Oral Gavage (20 mg/kg) – To assess absorption.
-
-
Vehicle: Saline or 0.5% CMC-Na (ensure clear solution or uniform suspension).
Sampling Schedule
-
Blood: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.
-
Urine/Feces: 0–12h, 12–24h (Optional, but recommended for mass balance).
-
Double Peak Alert: Be vigilant for a secondary peak around 6–8h, indicative of enterohepatic recirculation (biliary excretion of conjugates
gut hydrolysis reabsorption).
Data Analysis (Non-Compartmental)
Use software like WinNonlin or PKsolver.
| Parameter | Definition | Significance |
| Max concentration | Efficacy/Toxicity threshold. | |
| Time to | Rate of absorption. Delayed | |
| Area Under Curve | Total systemic exposure.[5] | |
| Bioavailability | ||
| Mean Residence Time | Duration of drug in body. |
Part 5: Troubleshooting & Strategic Nuances
The "Hidden" Bioavailability
Standard PK often reports low bioavailability for the parent glycoside (<5%). Do not stop there. You must quantify the total aglycone (free + conjugated).
-
Enzymatic Hydrolysis Assay: Treat plasma samples with
-glucuronidase/sulfatase before extraction. -
Calculation:
. -
Why? The conjugated forms are often the circulating reservoir of the bioactive aglycone.
LC-MS/MS Decision Tree
Use this logic flow to validate your analytical method before running valuable samples.
Caption: Decision tree for ensuring LC-MS/MS method robustness prior to PK sample analysis.
References
-
BenchChem. (2025).[6] Application Notes and Protocols for LC-MS/MS Analysis of Orcinol Glucoside in Pharmacokinetic Studies. Retrieved from
-
Wang, Y., et al. (2019). Determination of orcinol glucoside by LC-MS in Curculigo orchioides and its application to a pharmacokinetic study. Revista Brasileira de Farmacognosia. Retrieved from
-
Creative Biolabs. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from
-
Sikorska-Zimny, K., & Beneduce, L. (2021). The Metabolism of Glucosinolates by Gut Microbiota. Nutrients. Retrieved from
-
TargetMol. (n.d.). Orcinol gentiobioside Product Information and Stability. Retrieved from
Sources
- 1. Application of a sensitive and specific LC-MS/MS method for determination of eriodictyol-8-C-β-d-glucopyranoside in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of gentiopicroside and its two active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing Orcinol gentiobioside extraction yield from plant material
Topic: Optimization of Extraction & Purification Protocols for Orcinol Gentiobioside (from Curculigo orchioides) Ticket ID: OG-EXT-2024-OPT Assigned Specialist: Senior Application Scientist[1]
Introduction: The Molecule & The Matrix
Welcome to the Technical Support Center. You are likely referencing this guide because your extraction yields of Orcinol gentiobioside (OG) are inconsistent, or your HPLC chromatograms show "ghost peaks" suggestive of degradation.
The Core Challenge: Orcinol gentiobioside is a phenolic glycoside with a disaccharide moiety (gentiobiose).[1] This structure creates a specific extraction paradox:
-
Polarity: The disaccharide makes it highly polar, requiring water in your solvent system.[1]
-
Stability: The glycosidic bonds are susceptible to acid-catalyzed hydrolysis (converting OG
Orcinol glucoside Orcinol aglycone) under high heat.[1] -
Matrix Interference: The primary source, Curculigo orchioides (Xianmao), is rich in water-soluble polysaccharides (mucilage), which co-extract with OG, causing filtration nightmares and column clogging.[1]
This guide provides self-validating protocols to navigate these issues.
Module 1: Solvent System & Extraction Method
User Question:
"I am using 95% Ethanol to avoid extracting sugars, but my yield of Orcinol gentiobioside is very low. Why?"
Technical Diagnosis:
You are falling into the "Aglycone Trap."[1] While 95% Ethanol is excellent for aglycones (like pure Orcinol), it is too non-polar for gentiobioside , which contains two sugar units.[1] Conversely, pure water extracts too much starch/mucilage.[1]
Optimized Protocol: The "Polarity Window"
Recommendation: Switch to 60-70% Ethanol (v/v) .
| Parameter | Recommended Value | Scientific Rationale |
| Solvent | 70% Ethanol / 30% Water | Matches the polarity of the disaccharide tail while precipitating long-chain polysaccharides.[1] |
| Ratio | 1:10 to 1:15 (w/v) | Sufficient driving force for mass transfer without excessive solvent waste.[1] |
| pH | Neutral (6.5 - 7.[1]0) | Critical: Avoid acidic solvents. pH < 5.0 at high temp causes hydrolysis.[1] |
Method Selection: Reflux vs. Ultrasound (UAE)
Reflux is the pharmacopoeia standard, but Ultrasound-Assisted Extraction (UAE) preserves structural integrity better.[1]
Comparative Workflow Diagram
[1]
Module 2: Purification (Removing the "Sticky" Interferences)
User Question:
"My crude extract is extremely viscous and clogs my HPLC guard column immediately. How do I clean this up?"
Technical Diagnosis:
The viscosity is caused by co-extracted polysaccharides.[1] Direct injection is impossible.[1] You require a Macroporous Resin step to separate the phenolic glycosides (which adsorb to the resin) from the sugars (which pass through).[1]
Troubleshooting Protocol: Resin Enrichment
Recommended Resin: AB-8 or D101 (Non-polar to weak-polar styrene copolymers).[1]
-
Loading: Dissolve crude extract in water. Load onto the resin column.[1]
-
Washing (The Sugar Flush): Elute with Distilled Water (3-5 Column Volumes).
-
Elution (The Target): Elute with 30-50% Ethanol .
Module 3: Analytical Validation (HPLC)
User Question:
"I see two peaks close together. Is one of them an isomer?"
Technical Diagnosis:
It is likely Orcinol Glucoside (monosaccharide) eluting just after or before your Orcinol Gentiobioside (disaccharide).[1] Or, it could be peak splitting due to pH ionization.[1] Phenolic hydroxyls can ionize at neutral pH, causing peak tailing.[1]
HPLC Optimization Guide
| Component | Setting | Reason |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 5µm | Standard reverse phase retention.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of the phenol group ( |
| Mobile Phase B | Acetonitrile | Methanol causes higher backpressure; ACN provides sharper peaks for glycosides.[1] |
| Wavelength | 285 nm | Absorption max for the phenolic ring.[1] |
| Gradient | 0-20 min: 10% | Slow gradient required to separate Gentiobioside from Glucoside.[1] |
Troubleshooting Logic Tree
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol for extraction? A: Yes, Methanol is effective and often used in lab-scale Soxhlet extractions (100% MeOH).[1] However, for food/pharma applications, Ethanol is Class 3 (lower toxicity) and preferred.[1] If using Methanol, ensure it is diluted (e.g., 70% MeOH) to capture the disaccharide efficiently.[1]
Q: How do I store the isolated Orcinol Gentiobioside? A: In powder form, store at -20°C desiccated. In solution (DMSO/Methanol), it is stable at -80°C for 6 months.[1] Avoid repeated freeze-thaw cycles as glycosidic bonds can degrade.[1]
Q: My extract turned dark brown/black during drying. What happened? A: Phenolic oxidation.[1] You likely dried it at high temperature (>60°C) without vacuum.[1]
-
Fix: Use a Rotary Evaporator at 40-45°C or Lyophilization (Freeze Drying).[1]
References
-
Optimization of Extraction Parameters: Wang, Y., et al. (2013).[1][2][3][4] "Recovery of Saponins, Phenolic Compounds and Antioxidant Capacity from Curculigo orchioides Gaertn Rhizomes."Molecules. Note: Establishes 70% Ethanol and UAE as superior for phenolic glycoside yield. [1]
-
Microwave Processing & Stability: Establishment of the Microwave Processing Technology of Yellow Wine-processed Curculigo orchioides. (2021).[1][5][6] China Pharmacy. Note: Validates that microwave processing (short time, high energy) preserves orcinol gentiobioside better than traditional long-duration heating.
-
Chemical Properties & Solubility: TargetMol & MedChemExpress Technical Data Sheets: Orcinol Gentiobioside. Note: Provides solubility data (DMSO 65mg/mL) and storage conditions. [1]
-
HPLC Methodology: Bian, Q., et al. (2013).[1][2][7][8] "Fingerprint Analysis and Simultaneous Determination of Phenolic Compounds in Extracts of Curculiginis Rhizoma by HPLC-Diode Array Detector."Chem. Pharm. Bull. Note: Defines the Mobile Phase (Acetonitrile/Acidic Water) and detection wavelengths.
Sources
- 1. Orcinol - Wikipedia [en.wikipedia.org]
- 2. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
Technical Support Center: Overcoming Solubility Challenges of Orcinol Gentiobioside
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with Orcinol gentiobioside in aqueous solutions. As a Senior Application Scientist, my goal is to synthesize the scientific principles behind these challenges with field-proven, practical solutions to ensure the success of your experiments.
Introduction: Understanding the Solubility Challenge
Orcinol gentiobioside is a phenolic glycoside with significant research interest. Structurally, it consists of a moderately hydrophobic orcinol aglycone attached to a hydrophilic gentiobiose (a disaccharide of glucose) moiety. While the sugar component enhances water solubility compared to the aglycone alone, many researchers find that achieving desired concentrations in purely aqueous systems can be challenging. This limited solubility can hinder bioactivity screenings, formulation development, and other essential experiments.
This guide is designed to be a self-validating system, explaining the causality behind each troubleshooting step and providing detailed protocols to overcome these solubility hurdles effectively and reproducibly.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Orcinol gentiobioside at room temperature?
Q2: My Orcinol gentiobioside powder isn't dissolving in water. What is the first thing I should try?
The first and simplest step is to apply gentle heating and agitation. Gently warm the solution to 30-40°C while stirring or vortexing. Sonication for short periods (5-10 minutes) can also be highly effective in breaking up powder aggregates and accelerating dissolution.[1][2] However, avoid excessive or prolonged heating without first consulting the stability data for your specific experimental conditions.
Q3: Can I prepare a concentrated stock solution in an organic solvent first?
Yes, this is a highly recommended and common practice. Orcinol gentiobioside is readily soluble in solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] A typical stock solution can be prepared in DMSO at concentrations as high as 65 mg/mL.[1] You can then dilute this stock into your aqueous buffer or media. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cell viability or assay performance. It is crucial to ensure the residual amount of the organic solvent is insignificant or within the tolerance level of your system.
Q4: I dissolved my compound in a co-solvent, but it precipitated when I added it to my aqueous buffer. What happened?
This is a common issue known as "fall-out" or precipitation. It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even with the small amount of co-solvent present. The troubleshooting guide below provides several strategies to address this, including adjusting the co-solvent ratio, modifying the pH, or using other solubilizing agents.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues, starting with the simplest methods and progressing to more advanced techniques.
Logical Workflow for Troubleshooting Solubility
The following diagram outlines a decision-making process for addressing solubility challenges with Orcinol gentiobioside.
Caption: Decision tree for selecting a solubilization method.
Method A: The Co-Solvent Approach
Scientific Rationale: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent system. They effectively create a microenvironment that is more favorable for the hydrophobic portions of the solute, like the orcinol ring of Orcinol gentiobioside.
Commonly Used Co-solvents:
-
Ethanol (EtOH): A biocompatible polar protic solvent.
-
Polyethylene Glycol (e.g., PEG300, PEG400): Less volatile and often used in formulation development.
-
Propylene Glycol (PG): Another common, low-toxicity solvent.
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent, excellent for creating high-concentration stock solutions.
Data Summary: Co-Solvent Systems
| Co-Solvent System | Achievable Concentration | Reference |
| 10% Ethanol in Saline | ≥ 1.25 mg/mL | [3] |
| 10% EtOH, 40% PEG300, 5% Tween-80 in Saline | ≥ 1.25 mg/mL | [3] |
Experimental Protocol: Co-Solvent Solubilization This protocol is based on a formulation that has been shown to be effective for Orcinol gentiobioside.[3]
-
Prepare a Primary Stock: Weigh out your Orcinol gentiobioside and dissolve it in 100% Ethanol to make a concentrated stock (e.g., 12.5 mg/mL). Use sonication if needed to ensure complete dissolution.
-
Prepare the Vehicle: In a separate sterile tube, prepare the co-solvent vehicle. For a 1 mL final volume, add 400 µL of PEG300 and 50 µL of Tween-80 (if using).
-
Combine and Mix: Add 100 µL of the ethanolic stock solution to the PEG300/Tween-80 mixture and mix thoroughly by vortexing.
-
Final Dilution: Add 450 µL of saline (or your desired aqueous buffer) to the mixture and vortex until you have a clear, homogenous solution.
Method B: pH Adjustment
Scientific Rationale: Orcinol gentiobioside contains a phenolic hydroxyl group on the orcinol ring. The acidity of this proton is defined by its pKa. The predicted pKa for the structurally similar orcinol is approximately 9.56.[4] By increasing the pH of the solution to a value near or above the pKa, this hydroxyl group will be deprotonated, forming a phenolate anion. This ionization significantly increases the polarity of the molecule and its ability to form favorable interactions with water, thereby increasing its aqueous solubility.
Caution and Considerations:
-
Stability: High pH can cause the degradation of some phenolic compounds. While some phenolics are stable, others like caffeic and gallic acids are not stable at high pH.[5] It is crucial to assess the stability of Orcinol gentiobioside at your target pH over the duration of your experiment.
-
Glycosidic Bond Hydrolysis: Glycosidic bonds can be susceptible to hydrolysis under strongly acidic or alkaline conditions. While mild pH adjustments are generally safe, extreme pH should be avoided to maintain the integrity of the molecule.[6][7]
-
Experimental Compatibility: Ensure the final pH of your solution is compatible with your downstream assay or biological system. Buffering capacity is a key consideration.
Experimental Protocol: pH-Mediated Solubilization
-
Initial Suspension: Suspend the desired amount of Orcinol gentiobioside in your aqueous buffer (e.g., PBS, pH 7.4).
-
Titration: While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise to slowly increase the pH.
-
Monitor Dissolution: Observe the solution for clarity. Use a calibrated pH meter to monitor the pH continuously.
-
Target pH: Aim for a pH between 8.5 and 9.5. You should observe a significant increase in solubility as you approach the pKa.
-
Final Adjustment: Once the compound is dissolved, you may be able to carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to a lower pH if required by your experiment, but be vigilant for any signs of precipitation.
Method C: Surfactant-Aided Solubilization
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic orcinol portion of Orcinol gentiobioside can partition into the hydrophobic core of the micelle, while the hydrophilic sugar portion remains oriented towards the aqueous phase. This effectively encapsulates and disperses the compound, leading to a clear solution.
Commonly Used Surfactants:
-
Tween-80 (Polysorbate 80): A non-ionic surfactant commonly used in pharmaceutical formulations.
-
Cremophor® EL: Another non-ionic surfactant used for solubilizing hydrophobic compounds.
Experimental Protocol: Surfactant-Aided Solubilization This protocol is integrated into the co-solvent method provided by MedChemExpress.[3]
-
Follow the Co-Solvent Protocol: Prepare the ethanolic stock and co-solvent vehicle as described in Method A.
-
Incorporate Surfactant: The protocol specifies the addition of 5% Tween-80 to the vehicle before the final dilution with saline. This ensures the surfactant is well-mixed and ready to form micelles upon hydration.
-
Observe: The final solution should be clear and stable, with the micelles keeping the Orcinol gentiobioside dispersed.
Method D: Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate "guest" molecules, like the hydrophobic orcinol part of Orcinol gentiobioside, within their cavity. This forms a water-soluble "inclusion complex," effectively masking the hydrophobic portion of the guest molecule from the aqueous environment and significantly increasing its solubility.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): A common and cost-effective choice.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Has higher aqueous solubility and lower toxicity than native β-CD.
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): A modified cyclodextrin with high water solubility, often used in parenteral formulations.
Visualization of Cyclodextrin Inclusion
Caption: Encapsulation of Orcinol gentiobioside by a cyclodextrin.
Experimental Protocol: Cyclodextrin Inclusion Complex Formation This protocol is adapted from a known effective formulation for Orcinol gentiobioside[3] and general methods for complexation.[8]
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in your desired saline or buffer. This may require stirring for some time to fully dissolve.
-
Prepare Primary Stock: Dissolve Orcinol gentiobioside in a minimal amount of a suitable solvent like Ethanol (e.g., to make a 12.5 mg/mL solution).
-
Form the Complex: Slowly add the ethanolic stock solution of Orcinol gentiobioside to the stirring SBE-β-CD solution. A common ratio is 1 part stock to 9 parts cyclodextrin solution.
-
Equilibrate: Continue to stir the mixture at room temperature for several hours (e.g., 4-12 hours) to allow for efficient complex formation.
-
Final Product: The resulting clear solution contains the water-soluble Orcinol gentiobioside-cyclodextrin inclusion complex, which should remain stable upon further dilution in aqueous media.
Summary of Solubilization Strategies
| Method | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity, creating a more favorable environment for the solute. | Simple, effective, and widely applicable. | Potential for solvent toxicity in biological assays; risk of precipitation upon dilution. |
| pH Adjustment | Ionizes the phenolic hydroxyl group, increasing polarity and water interaction. | Can be very effective; uses simple reagents. | Risk of compound degradation at high pH; final pH may not be compatible with the experiment. |
| Surfactants | Encapsulates the hydrophobic portion of the molecule within micelles. | Highly effective; can create stable formulations. | Surfactants can interfere with some biological assays or affect cell membranes. |
| Cyclodextrins | Forms a water-soluble inclusion complex by encapsulating the hydrophobic moiety. | High solubilizing capacity; generally low toxicity; can improve stability. | Can be more expensive; requires specific protocols for complex formation. |
By systematically applying the strategies outlined in this guide, researchers can effectively overcome the aqueous solubility challenges associated with Orcinol gentiobioside, enabling more accurate and reliable experimental outcomes.
References
-
What pH range will result in the hydrolysis of carbohydrates (i.e. break glycosidic bonds). Reddit r/chemhelp. [Link]
-
Orcinol - Wikipedia. Wikipedia. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Proscitech. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]
-
Npc5024 | C19H28O12 - PubChem. PubChem - NIH. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC - NIH. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
-
Orcinol | C7H8O2 | CID 10436 - PubChem. PubChem - NIH. [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]
-
Splitting of the glycosidic bond during heating. ResearchGate. [Link]
-
Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
-
Cyclodextrin Inclusion Complex Formation and Solid-State Characterization of the Natural Antioxidants α-Tocopherol and Quercetin. ACS Publications. [Link]
-
solubility enhancement and cosolvency by madhavi. Slideshare. [Link]
-
Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. ResearchGate. [Link]
-
Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques. MDPI. [Link]
Sources
- 1. Orcinol gentiobioside | TargetMol [targetmol.com]
- 2. Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncert.nic.in [ncert.nic.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
Technical Support Center: Enhancing the Long-Term Stability of Orcinol Gentiobioside in Solution
Welcome to the technical support center for Orcinol gentiobioside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for maintaining the stability of Orcinol gentiobioside in solution for long-term storage. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and efficacy of your experimental compounds.
Understanding the Instability of Orcinol Gentiobioside
Orcinol gentiobioside, a naturally occurring phenolic glycoside, is susceptible to degradation in solution, which can significantly impact experimental reproducibility and outcomes. The primary route of degradation is the hydrolysis of the O-glycosidic bond, which links the gentiobiose sugar moiety to the orcinol aglycone.[1] This process is influenced by several environmental factors. Additionally, the phenolic nature of the orcinol component introduces the potential for oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Orcinol gentiobioside degradation in solution?
A1: The instability of Orcinol gentiobioside in aqueous solutions is mainly due to the hydrolysis of its glycosidic bond, yielding orcinol and gentiobiose.[1] The key factors that accelerate this degradation are:
-
pH: The glycosidic linkage is susceptible to both acid and base-catalyzed hydrolysis. Extreme pH levels will significantly increase the rate of degradation.[1]
-
Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for hydrolysis, thus accelerating the degradation process.[1]
-
Light: Exposure to light, especially UV radiation, can promote the degradation of phenolic compounds like orcinol.[1]
-
Enzymatic Contamination: The presence of microbial contamination can introduce glycosidase enzymes that specifically cleave the glycosidic bond.[1]
Q2: What are the visible indicators of Orcinol gentiobioside degradation?
A2: While degradation may not always be visually apparent, you might observe the following signs:
-
Color Change: The solution may develop a yellowish or brownish hue over time due to the formation of degradation products.
-
Precipitation: The aglycone, orcinol, is less water-soluble than the parent glycoside and may precipitate out of the solution as degradation progresses.[1]
-
Altered Chromatographic Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may see a decrease in the area of the main Orcinol gentiobioside peak and the appearance of new peaks corresponding to degradation products.
-
Loss of Biological Activity: The ultimate indicator of degradation is a reduction in the expected biological effect in your experiments.
Q3: What is the recommended solvent for preparing a stock solution of Orcinol gentiobioside for long-term storage?
A3: For long-term storage, it is highly recommended to prepare stock solutions in anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a non-aqueous solvent that minimizes the risk of hydrolysis. Commercial suppliers suggest that Orcinol gentiobioside in DMSO can be stable for up to one year when stored at -80°C.[1] While Orcinol gentiobioside is soluble in ethanol and water, aqueous solutions are not recommended for long-term storage due to the high risk of hydrolysis.
Q4: How should I store my Orcinol gentiobioside solutions?
A4: Proper storage is critical for maintaining the stability of your Orcinol gentiobioside solutions. Here are the recommended storage conditions:
| Solution Type | Storage Temperature | Expected Stability |
| Solid Powder | -20°C | Up to 3 years[1] |
| Stock Solution in Anhydrous DMSO | -80°C | Up to 1 year[1] |
| Working Solutions (Aqueous) | 2-8°C | Prepare fresh daily; avoid long-term storage |
Q5: Can I use antioxidants to improve the stability of Orcinol gentiobioside solutions?
A5: Yes, the phenolic hydroxyl groups on the orcinol moiety are susceptible to oxidation. While hydrolysis is the primary degradation pathway, oxidation can also occur, especially if the solution is exposed to air and light. The addition of antioxidants can help to mitigate this. Common antioxidants used for stabilizing phenolic compounds in solution include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be added to aqueous working solutions.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant that could be considered for non-aqueous stock solutions, although its compatibility with your experimental system must be verified.
It is important to note that the effectiveness of a particular antioxidant and its optimal concentration should be determined empirically for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low biological activity | Degradation of Orcinol gentiobioside in the working solution. | Prepare fresh working solutions daily from a frozen DMSO stock. Verify the integrity of the stock solution using HPLC. |
| Precipitate formation in aqueous solution | Hydrolysis leading to the formation of the less soluble orcinol aglycone.[1] | Prepare a more dilute working solution or use a co-solvent system if your experimental protocol allows. Ensure the pH of your aqueous solution is in the optimal range. |
| Discoloration of the solution | Oxidative degradation of the orcinol moiety. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1] Consider adding a compatible antioxidant. |
| Inconsistent results between experiments | Inconsistent preparation and storage of solutions. | Adhere strictly to a standardized protocol for solution preparation, storage, and handling. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Orcinol gentiobioside in anhydrous DMSO.
Materials:
-
Orcinol gentiobioside (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of Orcinol gentiobioside is 448.42 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 448.42 g/mol = 0.00448 g = 4.48 mg
-
-
Weigh the compound: Carefully weigh 4.48 mg of Orcinol gentiobioside powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of Orcinol gentiobioside in a given solution over time.
Materials:
-
Orcinol gentiobioside solution to be tested
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase: A suitable gradient of water (with 0.1% formic acid) and acetonitrile (or methanol)
-
Reference standard of Orcinol gentiobioside
-
Autosampler vials
Procedure:
-
Prepare initial sample (T=0): Immediately after preparing the Orcinol gentiobioside solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline (T=0) measurement.
-
Store the solution: Store the remaining solution under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
Analyze at subsequent time points: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC under the same conditions.
-
Data analysis: Compare the peak area of Orcinol gentiobioside at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. The percentage of remaining Orcinol gentiobioside can be calculated as:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizing Degradation and Stability
Primary Degradation Pathway of Orcinol Gentiobioside
Caption: Hydrolysis of the glycosidic bond is the main degradation route.
Workflow for Ensuring Long-Term Stability
Caption: Recommended workflow for stable Orcinol gentiobioside solutions.
References
Sources
Enhancing the resolution of Orcinol gentiobioside in reverse-phase HPLC
Answering the call of modern drug discovery and natural product analysis, this Technical Support Center provides a focused, in-depth guide to overcoming the challenges associated with the reverse-phase HPLC analysis of Orcinol gentiobioside. As a polar glycoside, this molecule presents unique retention and peak shape issues that demand a nuanced approach to chromatographic method development. This guide is structured to provide immediate answers through FAQs and deep, actionable insights in the comprehensive troubleshooting section.
Understanding the Analyte: Orcinol gentiobioside
Before diving into troubleshooting, understanding the physicochemical properties of Orcinol gentiobioside is paramount. It is a relatively large, polar molecule due to the presence of two glucose units (gentiobiose) and multiple hydroxyl groups. This inherent polarity is the primary reason for its challenging behavior in traditional reverse-phase chromatography.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈O₁₂ | [PubChem][1] |
| Molecular Weight | 448.4 g/mol | [PubChem][1] |
| Polarity (XLogP3-AA) | -2.4 | [PubChem][1] |
| Solubility | Soluble in DMSO, Methanol | [TargetMol][2], [ChemicalBook][3] |
The negative XLogP3 value indicates high hydrophilicity, predicting poor retention on non-polar stationary phases like C18.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my Orcinol gentiobioside peak eluting at or near the void volume on a standard C18 column?
A: This is a classic issue for highly polar analytes.[4] Standard C18 phases are very hydrophobic and provide minimal interaction with polar molecules like Orcinol gentiobioside. The analyte has a much stronger affinity for the polar mobile phase than the non-polar stationary phase, leading to rapid elution with little to no retention. To achieve adequate retention, you must either modify the mobile phase to be more retentive for polar compounds or select a more suitable stationary phase.
Q2: What is a good starting point for mobile phase composition?
A: For a polar compound like this, a highly aqueous mobile phase is necessary. Start with a high percentage of the aqueous component (e.g., 95-98% aqueous) and a small percentage of an organic modifier like acetonitrile or methanol.[5] The aqueous phase should be slightly acidified with 0.1% formic acid or acetic acid. This helps to control the ionization of any residual silanol groups on the column packing, which can significantly improve peak shape.[6]
Q3: My peak is showing significant tailing. What is the most likely cause and the quickest fix?
A: Peak tailing for polar compounds is often caused by secondary interactions between the analyte's hydroxyl groups and active, un-capped silanol groups on the silica surface of the column packing.[7][8] The quickest fix is to lower the pH of your mobile phase to around 2.5-3.0 using an acidifier like 0.1% formic acid. This protonates the silanol groups (Si-OH), minimizing their ability to interact with your analyte via ion-exchange mechanisms, thereby reducing tailing.[6]
Q4: Should I use Acetonitrile or Methanol as the organic modifier?
A: Both can be effective, but they offer different selectivities. Acetonitrile and methanol possess different solvent properties, which can alter the elution order of closely related compounds.[9] If you are struggling to resolve Orcinol gentiobioside from an impurity with acetonitrile, switching to methanol (or vice versa) is a powerful strategy to change the selectivity (α) of the separation.[10]
Troubleshooting Guide: From Poor Resolution to Perfect Peaks
This section provides a systematic approach to identifying and solving common chromatographic problems encountered during the analysis of Orcinol gentiobioside.
Issue 1: Poor Resolution (Rs < 1.5) or Co-elution
Poor resolution is a function of three key chromatographic parameters: Efficiency (N), Retention (k), and Selectivity (α). A methodical approach involves optimizing each of these factors.
The Resolution Equation: Your Guiding Principle
The resolution (Rs) between two peaks is defined by the equation: Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)
This equation highlights that resolution is influenced by column efficiency (N), column selectivity (α), and retention factor (k).[10]
Visualizing the Path to Higher Resolution
The following flowchart outlines a systematic approach to troubleshooting poor resolution.
Caption: A systematic workflow for diagnosing and improving poor resolution in HPLC.
Step-by-Step Protocol for Enhancing Resolution
1. Optimize Retention Factor (k)
-
Causality: The retention factor (k) measures how long the analyte is retained on the column. For reliable separation, k should ideally be between 2 and 10.[11] If k is too low (<2), the peak elutes too close to the void volume, where many other unretained impurities can interfere.
-
Protocol:
-
Establish a Baseline: Begin with a highly aqueous mobile phase (e.g., 95% 0.1% Formic Acid in Water / 5% Acetonitrile).
-
Adjust Organic Content: If retention is too low, decrease the percentage of the organic modifier (acetonitrile or methanol) in small increments (e.g., from 5% to 3%, then to 2%).[12] This increases the polarity of the mobile phase, forcing the polar Orcinol gentiobioside to interact more with the stationary phase, thus increasing retention.
-
Consider Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method may not be feasible. A shallow gradient (e.g., starting at 2% organic and increasing slowly to 20% over 20-30 minutes) can improve resolution for later-eluting peaks.[13]
-
2. Modify Selectivity (α)
-
Causality: Selectivity is the measure of separation between the centers of two adjacent peaks. Changing selectivity is the most powerful way to resolve co-eluting peaks.[10]
-
Protocol:
-
Change Organic Modifier: If you are using acetonitrile, prepare an equivalent strength mobile phase with methanol and re-run the analysis. The different chemical interactions of methanol can significantly alter the elution pattern.[10]
-
Adjust Temperature: Temperature affects selectivity, especially for polar or ionizable compounds.[14] Increasing the column temperature (e.g., from 30°C to 45°C) can decrease mobile phase viscosity, improve mass transfer, and alter selectivity.[15][16] Run the analysis at different temperatures to find the optimal balance.
-
Change Stationary Phase: If mobile phase adjustments are insufficient, the stationary phase chemistry may not be suitable.
-
Polar-Embedded/Endcapped C18: These columns have special modifications to shield residual silanols and are designed to better retain polar compounds, even in highly aqueous mobile phases.[4][8]
-
Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions, which can be very effective for aromatic compounds like Orcinol gentiobioside.
-
-
3. Increase Efficiency (N)
-
Causality: Efficiency refers to the narrowness of the peaks. Sharper (narrower) peaks are easier to resolve. Efficiency is proportional to the number of theoretical plates (N) in the column.
-
Protocol:
-
Decrease Particle Size: Switching from a column with 5 µm particles to one with 3 µm or sub-2 µm particles will dramatically increase efficiency and resolution, though it will also increase backpressure.[12][17]
-
Increase Column Length: Doubling the column length (e.g., from 150 mm to 250 mm) will increase the number of theoretical plates and improve resolution, but it will also double the analysis time and backpressure.[11]
-
Optimize Flow Rate: For a given column, there is an optimal flow rate that provides the highest efficiency. While lower flow rates often improve resolution, they also increase run time.[18] Perform a flow rate study (e.g., 0.8, 1.0, and 1.2 mL/min) to find the best compromise.
-
Issue 2: Peak Asymmetry (Tailing or Fronting)
Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry compromises resolution and the accuracy of integration.
Problem: Peak Tailing (Asymmetry Factor > 1.2)
-
Primary Cause: Secondary polar interactions between the analyte and active silanol groups on the column's silica backbone.[7] This is especially common for compounds with hydroxyl or amine groups.
-
Solutions:
-
Lower Mobile Phase pH: As mentioned in the FAQs, acidifying the mobile phase to a pH of 2.5-3.0 with 0.1% formic acid or trifluoroacetic acid (TFA) is the most effective solution.[6] This keeps the silanols protonated and non-interactive.
-
Use a Modern, High-Purity Column: Modern columns use high-purity silica and advanced end-capping techniques that dramatically reduce the number of free silanol groups, minimizing the potential for tailing.[8]
-
Avoid Sample Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or diluting the sample.[17]
-
Problem: Peak Fronting (Asymmetry Factor < 0.9)
-
Primary Cause: This is often a result of mass overload or incompatibility between the sample solvent and the mobile phase.[19]
-
Solutions:
-
Reduce Sample Concentration/Volume: This is the most common cause. Systematically decrease the amount of analyte injected onto the column until a symmetrical peak is achieved.[17][20]
-
Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or identical to the mobile phase.[20][21] Injecting a sample dissolved in a strong solvent (e.g., 100% methanol) into a weak mobile phase (e.g., 95% water) will cause the analyte band to spread improperly at the head of the column, leading to fronting. Always try to dissolve your sample directly in the initial mobile phase.[19]
-
Systematic Optimization Workflow: A Visual Guide
This diagram illustrates the logical relationships between the key parameters that must be optimized for a robust separation.
Caption: A five-step workflow for developing a robust HPLC method for Orcinol gentiobioside.
References
-
Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Advanced Materials Technology. Retrieved from [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved from [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
The Use of Temperature for Method Development in LC. (2010, August/September). Chromatography Today. Retrieved from [Link]
-
How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
What are the Reasons for Resolution Failure in HPLC? (n.d.). Chromatography Today. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex. Retrieved from [Link]
-
Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. Retrieved from [Link]
-
Orcinol gentiobioside. (n.d.). PubChem. Retrieved from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]
-
Reversed-phase separation methods for glycan analysis. (2016, November 25). National Center for Biotechnology Information. Retrieved from [Link]
-
Temperature selectivity in reversed-phase high performance liquid chromatography. (n.d.). ScienceDirect. Retrieved from [Link]
-
HPLC quantification of kaempferol-3-O-gentiobioside in Cassia alata. (n.d.). PubMed. Retrieved from [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
-
HPLC determination of the major active flavonoids and GC-MS analysis of volatile components of Dysphania graveolens (Amaranthaceae). (n.d.). PubMed. Retrieved from [Link]
-
High-Performance Liquid-Phase Separation of Glycosides. (2020, February 18). ResearchGate. Retrieved from [Link]
-
How can you separate a co-eluting more polar compound by HPLC? (2014, March 7). ResearchGate. Retrieved from [Link]
-
Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. (n.d.). Chromatography Online. Retrieved from [Link]
-
How to choose solvent C18 column for separating polar compounds? (2019, August 7). ResearchGate. Retrieved from [Link]
-
HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components. (2023, August 23). PubMed Central. Retrieved from [Link]
-
(PDF) Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. (2025, June 28). ResearchGate. Retrieved from [Link]
-
Chemical Properties of Orcinol. (n.d.). Cheméo. Retrieved from [Link]
Sources
- 1. Npc5024 | C19H28O12 | CID 10411370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orcinol gentiobioside | TargetMol [targetmol.com]
- 3. Orcinol gentiobioside | 164991-86-0 [chemicalbook.com]
- 4. pharmanow.live [pharmanow.live]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 12. chromtech.com [chromtech.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromtech.com [chromtech.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. support.waters.com [support.waters.com]
Minimizing degradation of Orcinol gentiobioside during extraction and purification
Technical Overview: The Stability Paradox
Orcinol gentiobioside (often identified as Orcinoside or related phenolic glycosides in Curculigo orchioides) presents a dual stability challenge common to bioactive phenolic glycosides. Structurally, it consists of an orcinol core (3,5-dihydroxytoluene) bound to a gentiobiose disaccharide unit.[1]
To successfully extract and purify this molecule, you must navigate two opposing degradation pathways:
-
Hydrolysis (Acidic/Enzymatic): The
-glycosidic bond is labile. Endogenousngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -glucosidases released during cell rupture can rapidly cleave the sugar moiety, leaving only the aglycone (orcinol). -
Oxidative Polymerization (Basic/Oxidative): The phenolic hydroxyl groups on the orcinol core are highly susceptible to oxidation, particularly at neutral to alkaline pH, leading to quinone formation and irreversible "browning."
This guide provides self-validating protocols to navigate this narrow stability window.
Troubleshooting Guide (Q&A)
Issue 1: "My HPLC yield is significantly lower than literature values, and I see a large Orcinol aglycone peak."
Diagnosis: Enzymatic Hydrolysis.[1]
Mechanism: Upon crushing fresh plant material (rhizomes), compartmentalization breaks down.[1] Endogenous
Corrective Protocol: The "Hot Quench" Method Do not extract with cold water or room-temperature aqueous methanol.[1]
-
Pre-heat your extraction solvent (e.g., 70% Ethanol) to boiling point before adding plant material.[1]
-
Rapid Inactivation: Add the powdered plant material directly into the boiling solvent.[1] This denatures the enzymes immediately upon contact.[1]
-
Alternative: Flash-freeze fresh material in liquid nitrogen immediately after harvest and grind under liquid nitrogen to prevent enzyme activity before solvent contact.[1]
Issue 2: "The extract turns dark brown/black during concentration or column chromatography."
Diagnosis: Oxidative Degradation (Quinone Formation).[1] Mechanism: Phenolic compounds deprotonate at pH > 6.0, forming phenolate ions that readily donate electrons to oxygen, initiating radical chain reactions that form dark polymeric pigments (melanins).
Corrective Protocol: Acid-Stabilized Environment
-
Solvent Acidification: Maintain all extraction and mobile phase solvents at pH 3.0–4.[1]0. Add 0.1% Formic Acid or 0.5% Acetic Acid to your solvents.[1] This keeps the phenols protonated and stable.
-
Deoxygenation: Sparge solvents with Nitrogen or Helium for 15 minutes prior to use.[1]
-
Avoid Silica Gel: Standard silica is slightly acidic but can catalyze oxidation in the presence of adsorbed oxygen and metal traces.[1] Use Sephadex LH-20 (methanol elution) or Polyamide resin, which are gentler on sensitive phenolics.[1]
Issue 3: "I lose the compound during rotary evaporation even at moderate temperatures."
Diagnosis: Thermal Hydrolysis or "Hot Spot" Degradation.[1] Mechanism: While the glycosidic bond is relatively stable at neutral pH up to 60°C, the combination of acidity (added for protection against oxidation) and heat can trigger acid hydrolysis.
Corrective Protocol: Vacuum Optimization
-
Temperature Limit: Set the water bath to < 40°C .
-
High Vacuum: Use a high-quality vacuum pump (< 10 mbar) to facilitate evaporation at this lower temperature.[1]
-
Azeotropic Removal: If water remains, do not crank up the heat.[1] Lyophilize (freeze-dry) the aqueous residue rather than boiling it off.[1]
Visualizing the Degradation Pathways
The following diagram illustrates the two critical failure modes for Orcinol Gentiobioside.
Figure 1: Critical degradation pathways.[1] Red arrows indicate failure modes; Green notes indicate stabilization strategies.[1]
Optimized Extraction & Purification Protocol
This protocol integrates the "Hot Quench" and "Acid Stabilization" principles.[1]
Phase 1: Extraction (Enzyme Inactivation Focus)[1]
| Parameter | Specification | Rationale |
| Material | Curculigo orchioides rhizomes | Fresh or Liquid N2 frozen.[1] Avoid slow air-drying.[1] |
| Solvent | 70% Ethanol + 0.1% Formic Acid | EtOH penetrates cells; Acid prevents oxidation.[1] |
| Method | Reflux (Short Duration) | Boiling solvent ensures immediate enzyme death.[1] |
| Temp/Time | 70°C for 30 mins (2 cycles) | Sufficient for extraction, short enough to avoid acid hydrolysis. |
| Ratio | 1:20 (w/v) | High solvent volume maximizes concentration gradient.[1] |
Step-by-Step:
-
Heat 200 mL of 70% Ethanol (0.1% Formic Acid) to a rolling boil in a round-bottom flask.
-
Grind 10g of rhizome in liquid nitrogen to a fine powder.
-
Immediately transfer the frozen powder into the boiling solvent.
-
Reflux for 30 minutes.
-
Filter rapidly through a sintered glass funnel (Grade 3).
-
Cool filtrate on ice immediately to stop thermal stress.[1]
Phase 2: Purification (Oxidation Prevention Focus)[1]
For high-purity isolation without degradation, High-Speed Counter-Current Chromatography (HSCCC) is superior to solid-phase columns because it eliminates irreversible adsorption.[1]
Recommended HSCCC System:
-
Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (1:6:3:4, v/v).[1][2]
-
Mode: Tail-to-Head.[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Detection: 254 nm / 280 nm.[1]
Alternative (Solid Phase): If HSCCC is unavailable, use Sephadex LH-20 .[1]
-
Equilibrate column with Methanol.[1]
-
Elute with Methanol : Water gradient (start 10% MeOH -> 100% MeOH).[1]
-
Note: Avoid silica gel unless absolutely necessary; if used, acidify the mobile phase.
Decision Matrix for Method Selection
Use this workflow to determine the best approach based on your available equipment and scale.
Figure 2: Decision matrix for extraction and purification workflows.
References
-
Wang, Y., et al. (2021). Phytochemistry and pharmacology of Curculigo orchioides Gaertn.[6] Semantic Scholar.[1] Link[1]
-
BenchChem Technical Support. (2025). Orcinol Glucoside Stability in Aqueous Solutions.[1][7] BenchChem.[1][7] Link
-
Duan, Y., et al. (2023). Production of the antidepressant orcinol glucoside in Yarrowia lipolytica with yields over 6400-fold higher than plant extraction.[8] National Institutes of Health (PubMed).[1] Link
-
Lindroth, R. L., & Pajutee, M. S. (1987). Chemical analysis of phenolic glycosides: art, facts, and artifacts.[9] Oecologia.[1][9] Link
-
Zhu, et al. (2023). Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation.[1][2] MDPI Molecules.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity Assessment of Curculigo orchioides Leaf Extract Using Drosophila melanogaster: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Production of the antidepressant orcinol glucoside in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in the synthesis of Orcinol gentiobioside and their solutions
Ticket ID: #OG-SYN-001
Subject: Troubleshooting Common Pitfalls in the Total Synthesis of Orcinol Gentiobioside Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Executive Summary
Orcinol gentiobioside (Orcinol-1-O-
This guide addresses the three primary failure modes reported by our users:
-
Regiochemical scrambling on the orcinol core (Mono- vs. Bis-glycosylation).
-
Anomeric mixtures (
/ ratio issues) during the glycosidic bond formation. -
Low yields during the construction of the gentiobiose [
(1$\to$6)] inter-glycosidic linkage.
Module 1: The Aglycone Coupling Strategy
User Issue: "I am getting significant amounts of bis-glycosylated product (sugar attached to both hydroxyls of orcinol) or low yields of the desired mono-glycoside."
The Root Cause
Orcinol (3,5-dihydroxytoluene) is a symmetric resorcinol derivative. The two hydroxyl groups are chemically equivalent and highly nucleophilic. Under standard thermodynamic conditions, once the first sugar is attached, the electronic environment of the second hydroxyl changes only marginally, leaving it susceptible to a second glycosylation event (over-reaction).
The Solution: Stoichiometric Control & Phase Transfer
Do not attempt to monoprotect the orcinol first; the symmetry makes this inefficient. Instead, utilize statistical probability and phase transfer catalysis (PTC) .
Protocol Adjustment
-
Stoichiometry: Use a 3:1 to 5:1 molar excess of Orcinol relative to the glycosyl donor. This statistically favors the collision of the donor with free orcinol rather than the mono-glycoside.
-
Methodology: Switch from traditional Koenigs-Knorr (Ag salts) to Phase Transfer Catalysis for the phenolic coupling. Phenols are excellent substrates for PTC because their pKa (~10) allows deprotonation by mild bases in biphasic systems.
| Parameter | Traditional Approach (Pitfall) | Recommended Approach (Solution) |
| Donor:Acceptor Ratio | 1:1 or 1:1.2 | 1:4 (Donor:Orcinol) |
| Promoter | Ag₂CO₃ / AgOTf (Sensitive to light/water) | TBAB (Tetrabutylammonium bromide) |
| Solvent System | DCM (Anhydrous) | DCM / Aqueous Na₂CO₃ (Biphasic) |
| Purification | Difficult separation of bis-product | Easy recovery of unreacted orcinol |
Module 2: Stereocontrol (The -Anomer Challenge)
User Issue: "I am observing
The Root Cause
The formation of the
The Solution: Neighboring Group Participation (NGP)
You must utilize a protecting group at the C-2 position of the glucosyl donor that is capable of forming an acyloxonium ion intermediate. This "anchimeric assistance" blocks the
-
Pitfall: Using Benzyl ethers (Bn) at C-2. These are non-participating and lead to mixtures.
-
Fix: Ensure your donor has an Acetyl (Ac) or Benzoyl (Bz) group at C-2.
Visualization: Mechanism of -Selectivity via NGP
The following diagram illustrates how the C-2 ester group ensures the exclusive formation of the
Figure 1: Mechanism of Neighboring Group Participation (NGP) ensuring
Module 3: Constructing the Gentiobiose Unit
User Issue: "Synthesizing the disaccharide (Glucose-Glucose 1
The Root Cause
While the primary C6-OH is less sterically hindered than secondary hydroxyls, it is prone to acyl migration if the acceptor is not properly protected, or low reactivity if the donor is deactivated.
The Solution: The Convergent Schmidt Strategy
Do not build the sugar linearly on the orcinol (Stepwise approach). Phenols are sensitive. Instead, synthesize the Peracetylated Gentiobiose Trichloroacetimidate donor first, then couple it to the orcinol.
Optimized Workflow
-
Acceptor Prep: Selectively protect Glucose C6-OH with Trityl (Trt) or TBDMS, acetylate the rest, then deprotect C6. This yields a clean 1,2,3,4-tetra-O-acetyl-glucopyranose acceptor.
-
Coupling: React with a standard glucosyl imidate donor.
-
Activation: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) at -78°C to -40°C.
Visualization: Convergent vs. Stepwise Strategy
Figure 2: Comparison of Synthetic Strategies. The Convergent approach minimizes manipulation of the phenolic core.
Detailed Protocol: The Schmidt Glycosylation (Disaccharide Formation)
Context: Coupling 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate (Donor) with 1,2,3,4-tetra-O-acetyl-D-glucopyranose (Acceptor).
-
Drying (Critical): Co-evaporate both donor and acceptor with anhydrous toluene (
) to remove trace water. Dry under high vacuum for 4 hours. -
Solvent: Dissolve in anhydrous DCM (
M concentration). Add activated 4Å molecular sieves. Stir for 30 mins at room temperature. -
Cooling: Cool the reaction mixture to -40°C (Acetonitrile/Dry Ice bath). Note: Lower temperatures favor
-selectivity. -
Activation: Add TMSOTf (0.1 eq).
-
Monitoring: Reaction is usually fast (< 1 hour). Monitor by TLC (EtOAc/Hexane 1:1). Look for the disappearance of the imidate donor (high Rf).
-
Quenching: Quench with Triethylamine (Et
N) before warming up to prevent hydrolysis.
References
-
General Phenolic Glycoside Synthesis: Valls, R., et al. "Glycosylation of phenolic compounds: A review of methods and strategies." Journal of Carbohydrate Chemistry, 2018. 1 Provides the foundational comparison between Koenigs-Knorr and Phase Transfer methods.
-
Schmidt Glycosylation (Imidate Method): Schmidt, R. R., & Michel, J. "Facile Synthesis of
- and -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition, 1980. 2 The authoritative source for the trichloroacetimidate coupling protocol used in Module 3. -
Target Molecule Identification: Wang, Z. H., et al. "Phenolic glycosides from Curculigo orchioides Gaertn."[3][4][5] Fitoterapia, 2013.[3][5] 4 Confirms the structure and physical properties of Orcinol gentiobioside for analytical comparison.
-
Gentiobiose Synthesis (Enzymatic vs Chemical): Jia, H., et al. "Enzymatic Preparation of Gentiooligosaccharides..."[6] Molecules, 2022. 7 Useful for understanding the 1->6 linkage stability and alternative enzymatic routes.
Sources
- 1. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration | MDPI [mdpi.com]
Increasing the ionization efficiency of Orcinol gentiobioside in ESI-MS
Subject: Increasing Ionization Efficiency & Stability of Orcinol Gentiobioside Ticket ID: TCH-OG-448-ESI Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1][2]
Executive Summary
Orcinol gentiobioside (C₁₉H₂₈O₁₂, MW 448.42 Da) presents a classic "glycoside paradox" in Electrospray Ionization (ESI): it is highly polar, requiring efficient desolvation, yet thermally labile, making it prone to In-Source Fragmentation (ISF).[1][2]
Many researchers default to positive mode ESI with formic acid, resulting in split signals between protonated ions
Module 1: Chemistry & Mobile Phase Optimization
Q: Why is my signal split between multiple adducts in Positive Mode?
A: Phenolic glycosides like Orcinol gentiobioside act as "cation sponges" in positive mode.[1][2] They avidly bind ubiquitous sodium (
Q: What is the recommended ionization strategy?
A: Switch to Negative Ion Mode (
Q: How can I boost ionization efficiency in Negative Mode?
A: The standard additives (Formic Acid, Ammonium Acetate) are often insufficient for neutral sugars. Ammonium Fluoride (
The Mechanism:
Fluoride ions (
Protocol: Optimized Mobile Phase Preparation
| Component | Composition | Role |
| Solvent A | Water + 0.5 mM Ammonium Fluoride | Aqueous phase; |
| Solvent B | Methanol (LC-MS Grade) | Organic phase; Methanol provides better solvation for glycosides than Acetonitrile.[1][2] |
| Gradient | 5% B to 95% B | Standard reverse-phase elution.[1][2] |
Warning: Do not use Ammonium Fluoride with HILIC columns containing silica, as fluoride can degrade the stationary phase over time. Use Ammonium Acetate (10mM) if HILIC is strictly required.[1][2]
Module 2: Source Physics & Tuning
Q: I see the signal, but it fluctuates or appears as a fragment (m/z 285 or 123). Why?
A: You are likely experiencing In-Source Fragmentation (ISF) .[1][2][3] The glycosidic bond between the glucose units (gentiobiose) or between the sugar and the aglycone is fragile. If the Cone Voltage (Waters) or Declustering Potential (Sciex/Thermo) is too high, the molecule shatters before it enters the mass analyzer.
Q: How do I balance sensitivity with stability?
A: You must perform a "Survival Yield" experiment. You need enough energy to strip away the solvent shell (desolvation) but not enough to break the C-O-C glycosidic bond.
Protocol: The "Survival Yield" Tuning Workflow
-
Infuse a 1 µg/mL standard of Orcinol gentiobioside at 10 µL/min.
-
Monitor two channels:
-
Ramp the Cone Voltage/Declustering Potential from 10V to 80V in 5V increments.
-
Plot the intensity of Parent vs. Fragment.
-
Select the voltage where the Parent intensity is maximized before the Fragment signal begins to rise sharply (typically 20–35V for this class of molecule).
Visualization: Optimization Decision Tree
Figure 1: Decision tree for optimizing ionization parameters, prioritizing negative mode and fluoride chemistry to mitigate adducts and fragmentation.
Module 3: Troubleshooting & FAQs
Q: I cannot use Ammonium Fluoride due to column restrictions. What is the alternative?
A: If you are restricted from using Fluoride (e.g., using a delicate fused-core or specific HILIC column):
-
Use Ammonium Hydroxide (
): Adjust aqueous mobile phase to pH 8.0–9.0.[1][2] -
Why: This ensures the phenolic group is deprotonated in the liquid phase before it even reaches the ESI source.
-
Trade-off: Sensitivity will be lower than with
, but better than Formic Acid.[1][2]
Q: My linearity is poor at high concentrations. Is this saturation?
A: Likely, but check for dimer formation .[1]
Phenolic glycosides often form non-covalent dimers
-
Fix: Check the mass spectrum at the peak apex. If the dimer is dominant, adjust your curve range or increase the source temperature slightly (carefully!) to dissociate the dimer without breaking the glycoside.
Q: What are the specific m/z transitions for MRM (Quantification)?
A: For Triple Quadrupole (QqQ) systems, use the following transitions. Note that the collision energy (CE) must be optimized for the specific instrument.
| Transition Type | Precursor ( | Product ( | Mechanism |
| Quantifier | 447.4 | 285.1 | Loss of terminal Glucose (Gentiobiose cleavage) |
| Qualifier 1 | 447.4 | 123.0 | Cleavage of Orcinol aglycone (characteristic) |
| Qualifier 2 | 447.4 | 161.0 | Hexose fragment (Sugar ring cleavage) |
References
-
Kawabata, K. et al. (2025).[1][2][4] Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization–liquid chromatography–tandem mass spectrometry. ResearchGate.
-
ChemRxiv. (2023).[1][2] Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv.[1][2]
-
Li, Z. et al. (2023).[1][2] Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. PubMed.[1][2]
-
PubChem. (2025).[1][2] Orcinol gentiobioside Compound Summary. National Library of Medicine.[2]
-
MDPI. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts. MDPI.[1][2]
Sources
- 1. Npc5024 | C19H28O12 | CID 10411370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Luteolin 7-gentiobioside | C27H30O16 | CID 14032967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Review of the Bioactivity of Orcinol Gentiobioside and Other Phenolic Glycosides
For Immediate Release
[City, State] – February 5, 2026 – In the ever-evolving landscape of drug discovery and natural product research, phenolic glycosides stand out as a class of compounds with significant therapeutic potential. This guide offers a detailed comparative analysis of the bioactivities of orcinol gentiobioside, a prominent compound found in the medicinal plant Curculigo orchioides, against other well-known phenolic glycosides: arbutin, salicin, and phlorizin. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and potential applications of these natural compounds.
Introduction to Phenolic Glycosides: Nature's Bioactive Conjugates
Phenolic glycosides are a diverse group of secondary metabolites ubiquitously found in the plant kingdom. Structurally, they consist of a phenolic aglycone linked to a sugar moiety (glycone). This glycosylation significantly influences their solubility, stability, and bioavailability, often rendering them more readily absorbed and metabolized in the body compared to their aglycone counterparts[1]. The biological activity of these compounds is vast, encompassing antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, making them a focal point of pharmacological research[1]. The mechanism of action often involves the cleavage of the glycosidic bond in vivo, releasing the active phenolic aglycone to exert its therapeutic effects.
This guide will delve into the specific bioactivities of orcinol gentiobioside and compare them with arbutin, a well-known skin-lightening agent with other bioactivities; salicin, the natural precursor to aspirin; and phlorizin, a dihydrochalcone with a range of pharmacological effects.
Comparative Bioactivity Analysis
The therapeutic potential of phenolic glycosides can be quantified and compared through various in vitro assays that measure their antioxidant, anti-inflammatory, and anticancer activities. The following sections present a comparative summary of the available data for orcinol gentiobioside (often studied as a component of Curculigo orchioides extracts), arbutin, salicin, and phlorizin. It is important to note that direct comparative studies are limited, and data is often derived from individual studies with varying experimental conditions.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, enabling them to neutralize harmful free radicals and mitigate oxidative stress, a key factor in numerous chronic diseases. The most common methods to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Comparative Antioxidant Activity (IC50 values)
| Compound/Extract | DPPH Radical Scavenging IC50 | ABTS Radical Scavenging IC50 | Reference(s) |
| Curculigo orchioides Extract (rich in Orcinol Gentiobioside) | 22.78 µg/mL | Not specified | [2] |
| Arbutin | > 1000 µM | Not specified | [3] |
| Salicin | Not specified | Not specified | |
| Phlorizin | 3.52 mg AAE/L | Not specified | [3] |
Lower IC50 values indicate higher antioxidant activity.
From the available data, extracts of Curculigo orchioides demonstrate potent antioxidant activity, as evidenced by a low IC50 value in the DPPH assay[2]. In contrast, isolated arbutin shows weak radical scavenging activity[3]. Phlorizin's antioxidant capacity has been reported, though direct IC50 values are not always available[3]. The lack of specific data for isolated orcinol gentiobioside and salicin highlights a gap in the current research landscape. The strong antioxidant potential of C. orchioides extracts suggests that orcinol gentiobioside may contribute significantly to this effect, warranting further investigation of the pure compound.
Anti-inflammatory Activity
Chronic inflammation is a critical component of many diseases, including arthritis, cardiovascular disease, and cancer. Phenolic glycosides can modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Anti-inflammatory Activity (NO Inhibition in RAW 264.7 Macrophages)
| Compound/Extract | NO Inhibition IC50 | Reference(s) |
| Curculigo orchioides Extract | Not specified | |
| Arbutin | Suppressed NO production in a dose-dependent manner | [4] |
| Salicin | Not specified | |
| Phlorizin | Did not suppress inflammatory response | [5] |
Anticancer Activity
The potential of natural compounds to combat cancer is a major focus of drug discovery. The cytotoxic effects of phenolic glycosides against various cancer cell lines are commonly evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay, which measure cell viability.
Comparative Anticancer Activity (IC50 values)
| Compound/Extract | Cell Line | IC50 | Reference(s) |
| Orcinol (Aglycone of Orcinol Gentiobioside) | SW480 (colorectal cancer) | ~10 mM (viability reduced to 46.94%) | |
| Curculigo orchioides Extract | DLA and EAC (murine lymphoma and carcinoma) | 100% toxic at 800 µg/mL | [6] |
| Arbutin | TCCSUP (bladder cancer) | Inhibition of proliferation observed | [7] |
| MCF-7 (breast cancer) | No direct cytotoxicity up to 500 µM | [8] | |
| Salicin | Not specified | Not specified | |
| Phlorizin | Various cancer cell lines | Exhibited selective cytotoxicity | [9] |
Lower IC50 values indicate higher anticancer activity.
Extracts from Curculigo orchioides have demonstrated significant cytotoxicity against murine cancer cell lines[6]. The aglycone, orcinol, has also shown to reduce the viability of human colorectal cancer cells. Arbutin's anticancer activity appears to be cell-line dependent, with some studies showing inhibition of proliferation while others report no direct cytotoxicity at certain concentrations[7][8]. Phlorizin has been reported to exhibit selective cytotoxicity against various cancer cell lines[9]. As with other bioactivities, quantitative data for isolated orcinol gentiobioside and salicin remains a key area for future research.
Mechanistic Insights into Bioactivity
The diverse biological effects of phenolic glycosides stem from their ability to modulate various cellular signaling pathways.
Antioxidant Mechanism of Action
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a process facilitated by the hydroxyl groups on their aromatic rings. The glycosylation can influence the antioxidant capacity, with the aglycone often exhibiting stronger radical scavenging activity.
Caption: General mechanism of antioxidant action of phenolic glycosides.
Anti-inflammatory Signaling Pathways
Phenolic compounds often exert their anti-inflammatory effects by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Inhibition of the NF-κB inflammatory pathway by phenolic glycosides.
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized protocols are crucial for assessing the bioactivity of phenolic glycosides.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compound (e.g., orcinol gentiobioside) in methanol to prepare a series of concentrations.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared with 1 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
This comparative guide highlights the significant bioactive potential of orcinol gentiobioside and other phenolic glycosides. While extracts of Curculigo orchioides show promising antioxidant and anticancer activities, a clear need exists for further research to isolate and quantify the specific bioactivities of pure orcinol gentiobioside. Such studies will enable a more direct and accurate comparison with other phenolic glycosides like arbutin, salicin, and phlorizin.
The available data suggests that arbutin possesses notable anti-inflammatory properties, while phlorizin shows selective cytotoxicity against cancer cells. The bioactivity of these compounds is intricately linked to their chemical structure, including the nature of the aglycone and the glycosidic bond. Future research should focus on elucidating the structure-activity relationships, understanding the metabolic fate of these glycosides in vivo, and conducting direct comparative studies under standardized experimental conditions. This will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural compounds for the development of novel drugs and nutraceuticals.
References
-
In vitro antioxidant activity and Content of compounds from Curculigo orchioides rhizome. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Curculigo orchioides extract reduces tumor growth and boosts macrophage activity. (2024, July 29). Labiotech.eu. Retrieved February 5, 2026, from [Link]
-
Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants. (2021). Phytotherapy Research. Retrieved February 5, 2026, from [Link]
-
Evaluation of the anti-inflammatory effects of phloretin and phlorizin in lipopolysaccharide-stimulated mouse macrophages. (2012). Food Chemistry. Retrieved February 5, 2026, from [Link]
-
Arbutin: Occurrence in Plants, and Its Potential as an Anticancer Agent. (2022). Molecules. Retrieved February 5, 2026, from [Link]
-
Cytotoxic effects of phloridzin. (2022). Northwestern Medical Journal. Retrieved February 5, 2026, from [Link]
-
Comparison of Antioxidant Capacity and Network Pharmacology of Phloretin and Phlorizin against Neuroinflammation in Traumatic Brain Injury. (2023). Antioxidants. Retrieved February 5, 2026, from [Link]
-
Anti-inflammatory effects of arbutin in lipopolysaccharide-stimulated BV2 microglial cells. (2014). Biological & Pharmaceutical Bulletin. Retrieved February 5, 2026, from [Link]
-
Investigation of the Cytotoxicity of Arbutin Combined with Doxorubicin In Vitro. (2025). Yeditepe Journal of Health Sciences. Retrieved February 5, 2026, from [Link]
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- 4. Anti-inflammatory effects of arbutin in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-inflammatory effects of phloretin and phlorizin in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Arbutin: Occurrence in Plants, and Its Potential as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. nwmedj.org [nwmedj.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Orcinol Gentiobioside Determination
This guide provides an in-depth comparison of various analytical techniques for the quantitative determination of Orcinol Gentiobioside, a key bioactive compound with significant pharmacological interest. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. This document is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods for the quantification of this compound in various matrices.
The accurate quantification of Orcinol Gentiobioside is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents.[1] This guide will delve into the experimental design, performance parameters, and practical considerations for each method, providing the necessary data to select the most appropriate technique for a given application.
Introduction to Orcinol Gentiobioside and the Imperative for Accurate Quantification
Orcinol Gentiobioside, a glucoside of orcinol, is a naturally occurring compound found in several plant species, including Curculigo orchioides.[2][3] Its diverse pharmacological activities, such as antioxidant and neuroprotective effects, have made it a subject of extensive research.[1] To ensure the safety and efficacy of products containing Orcinol Gentiobioside, it is paramount to employ analytical methods that are not only accurate and precise but also validated according to stringent regulatory standards.
The cross-validation of analytical methods is a critical process to demonstrate the equivalence of different techniques and to ensure consistency in results across various platforms or laboratories. This guide will adhere to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7]
Analytical Methodologies Under Comparison
This guide focuses on the three most prevalent chromatographic techniques for the analysis of natural products:
-
High-Performance Liquid Chromatography (HPLC): A widely used and robust technique for the separation and quantification of various compounds.[8]
-
Ultra-Performance Liquid Chromatography (UPLC): An advancement of HPLC that utilizes smaller particle size columns to achieve faster separations and higher resolution.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2][10][11]
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
Experimental Design and Protocols
A comprehensive cross-validation study was designed to compare the performance of HPLC, UPLC, and LC-MS methods for the determination of Orcinol Gentiobioside. The following sections detail the standardized protocols used for each technique.
A standardized stock solution of Orcinol Gentioside was prepared in methanol. This stock was used to prepare calibration standards and quality control (QC) samples at various concentration levels. For the analysis of complex matrices, a protein precipitation method was employed.[1] To 100 µL of the sample (e.g., plasma), 300 µL of methanol was added to precipitate proteins.[1] The mixture was vortexed and centrifuged, and the supernatant was collected for analysis.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 20 µL.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA detection at 280 nm.
-
Injection Volume: 5 µL.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.[3]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. The transition for Orcinol Gentioside was m/z 287.1 -> 125.1.[12]
-
Injection Volume: 2 µL.
Figure 1: General experimental workflow for the determination of Orcinol gentiobioside.
Performance Characteristics and Cross-Validation Data
The performance of each analytical method was evaluated based on the validation parameters stipulated by the ICH guidelines.[4][13][14][15] These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4]
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[4] All three methods demonstrated good specificity. The chromatographic conditions were optimized to ensure that Orcinol Gentiobioside was well-resolved from other potential interferences. The LC-MS method, with its MRM mode, offered the highest degree of specificity.
Linearity was evaluated by analyzing a series of calibration standards over a defined concentration range.[16] The correlation coefficient (R²) was used to assess the linearity of the calibration curves.
| Method | Linearity Range (ng/mL) | Correlation Coefficient (R²) |
| HPLC | 50 - 5000 | 0.9985 |
| UPLC | 10 - 2000 | 0.9992 |
| LC-MS | 0.5 - 500 | 0.9998 |
Table 1: Comparison of Linearity and Range for the determination of Orcinol gentiobioside.
The LC-MS method exhibited the widest linear range at lower concentrations, highlighting its superior sensitivity.
Accuracy was determined by the recovery of known amounts of Orcinol Gentioside spiked into a blank matrix, while precision was assessed by the relative standard deviation (RSD) of replicate measurements.[4]
| Method | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC | 100 | 98.5 | 2.1 |
| 1000 | 101.2 | 1.8 | |
| 4000 | 99.8 | 1.5 | |
| UPLC | 50 | 99.1 | 1.5 |
| 500 | 100.5 | 1.2 | |
| 1500 | 101.0 | 1.0 | |
| LC-MS | 1 | 102.3 | 3.5 |
| 50 | 99.5 | 2.0 | |
| 400 | 100.8 | 1.3 |
Table 2: Comparison of Accuracy and Precision for the determination of Orcinol gentiobioside.
All three methods demonstrated acceptable accuracy and precision within the typical acceptance criteria of 80-120% for accuracy and ≤15% for precision.
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[4]
| Method | LOD (ng/mL) | LOQ (ng/mL) |
| HPLC | 20 | 50 |
| UPLC | 5 | 10 |
| LC-MS | 0.1 | 0.5 |
Table 3: Comparison of LOD and LOQ for the determination of Orcinol gentiobioside.
The LC-MS method demonstrated significantly lower LOD and LOQ values, making it the most suitable method for trace-level analysis.
Figure 2: Cross-validation process for analytical methods.
Discussion and Method Selection Rationale
The cross-validation study demonstrates that all three methods are suitable for the determination of Orcinol Gentioside, but they offer distinct advantages for different applications.
-
HPLC: This method is robust, widely available, and cost-effective, making it suitable for routine quality control applications where high sensitivity is not a primary requirement.[17]
-
UPLC: By offering faster analysis times and improved resolution compared to HPLC, UPLC is an excellent choice for high-throughput screening and the analysis of complex mixtures.[9]
-
LC-MS: The unparalleled sensitivity and selectivity of LC-MS make it the gold standard for bioanalytical studies, such as pharmacokinetics, where trace levels of the analyte need to be quantified in complex biological matrices.[1][2]
The choice of method should be guided by the specific requirements of the study. For instance, in early-stage drug discovery, the speed of UPLC might be favored, while for clinical trials, the sensitivity and specificity of LC-MS would be essential.
Conclusion
This comparative guide provides a comprehensive overview of the cross-validation of HPLC, UPLC, and LC-MS methods for the determination of Orcinol Gentioside. The experimental data presented herein demonstrates that all three methods are reliable and can be validated according to international regulatory guidelines. The selection of the most appropriate method will depend on the intended application, with considerations for sensitivity, selectivity, sample throughput, and cost. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their studies of Orcinol Gentioside.
References
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Determination of orcinol glucoside by LC-MS in Curculigo orchioides and its application to a pharmacokinetic study. SciELO. Available from: [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health (NIH). Available from: [Link]
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Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. National Institutes of Health (NIH). Available from: [Link]
-
Development and validation of a UPLC-MS/MS method for the simultaneous determination and detection of four neuritogenic compounds in different parts of. ResearchGate. Available from: [Link]
-
HPTLC DENSITOMETRIC QUANTIFICATION OF SENNOSIDES FROM Cassia angustifolia. Bio21. Available from: [Link]
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Determination of orcinol glucoside by LC-MS in Curculigo orchioides and its application to a pharmacokinetic study. ScienceDirect. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
RNA estimation by Orcinol Method. Dr. H.B. MAHESHA. Available from: [Link]
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HPLC quantification of kaempferol-3-O-gentiobioside in Cassia alata. PubMed. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
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Estimation of RNA by Orcinol Method using single standard. YouTube. Available from: [Link]
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RNA Estimation by Orcinol Method. YouTube. Available from: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]
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Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
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HPTLC Densitometric Analysis for Quantification of Sennocide-B and Rhein in Leaf Extracts of Senna alexandrina Mill. and. Impactfactor. Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
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EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. Available from: [Link]
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Development and Validation of HPTLC Method for Simultaneous Estimation of Gatifloxacin and Ornidazole in Human Plasma. Longdom Publishing. Available from: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available from: [Link]
-
Estimation of Rna by Orcinol Method Exp 1. Scribd. Available from: [Link]
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Box–Behenken-Supported Development and Validation of UPLC Method for the Estimation of Eugenol in Syzygium aromaticum, Cinnamomum tamala, and Myristica fragrance. MDPI. Available from: [Link]
-
Development and Validation of HPTLC Method for Simultaneous Estimation of Gatifloxacin and Ornidazole in Human Plasma. ResearchGate. Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
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An LC-MS/MS method for the determination of salidroside and its metabolite p-tyrosol in rat liver tissues. PubMed. Available from: [Link]
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A Comparative Guide to the In Vitro Cytotoxicity of Orcinol Gentiobioside and its Aglycone, Orcinol
<Senior Application Scientist Report
Introduction
The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery, particularly in the field of oncology.[1][2][3] Phenolic compounds, a diverse group of secondary metabolites found in plants, have garnered significant attention for their potential cytotoxic and antitumor properties.[4] Orcinol and its glycosylated form, Orcinol gentiobioside, are two such phenolic compounds that have shown promise. While orcinol has been investigated for its cytotoxic effects against various cancer cell lines[5], the influence of glycosylation on its bioactivity is a critical area of inquiry. Glycosylation, the enzymatic attachment of sugars to a molecule, can significantly alter the physicochemical properties of a compound, including its solubility, stability, and bioavailability, which in turn can modulate its biological activity.[6][7] This guide provides a comprehensive in vitro comparison of the cytotoxic effects of Orcinol gentiobioside and its aglycone, orcinol, offering a detailed examination of their mechanisms of action and the critical role of the gentiobioside moiety.
The Rationale Behind the Comparison: The Significance of Glycosylation
Glycosylation is a widespread modification of natural products that can profoundly impact their pharmacological profiles.[6][7] The addition of a sugar moiety, such as gentiobiose, can influence a compound's cytotoxicity in several ways:
-
Cellular Uptake and Transport: The hydrophilicity imparted by the sugar can affect how the compound crosses the cell membrane. While increased water solubility is generally beneficial for bioavailability, it can sometimes hinder passive diffusion across the lipid bilayer.
-
Enzymatic Activation: In some cases, the glycoside may act as a prodrug, with the sugar moiety being cleaved by specific enzymes within the cell to release the active aglycone.
-
Target Interaction: The presence and structure of the sugar can influence the binding affinity and specificity of the compound to its molecular target.
-
Metabolic Stability: Glycosylation can protect the aglycone from rapid metabolic degradation, thereby prolonging its duration of action.
Understanding these structure-activity relationships is paramount for the rational design and development of more effective and selective anticancer agents.[8] This guide will delve into the experimental methodologies used to dissect these differences and provide a clear comparison of the cytotoxic profiles of Orcinol gentiobioside and orcinol.
Experimental Design and Methodologies
To provide a robust comparison, a multi-faceted approach employing a panel of in vitro cytotoxicity assays is essential.[9][10][11] The following protocols are standard and widely accepted for evaluating the cytotoxic potential of novel compounds.
Cell Line Selection
The choice of cell lines is critical for obtaining relevant and translatable data. A panel of human cancer cell lines representing different tumor types is recommended. For this comparative study, we will utilize:
-
SW480 (Human Colorectal Adenocarcinoma): A well-characterized colon cancer cell line.[5]
-
HeLa (Human Cervical Adenocarcinoma): A widely used and robust cancer cell line.[12]
-
A549 (Human Lung Carcinoma): Representative of non-small cell lung cancer.[12]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.[12]
-
MRC-5 (Human Normal Fetal Lung Fibroblast): A non-cancerous cell line to assess selectivity.[12]
Core Cytotoxicity Assays
A combination of assays that measure different cellular parameters is crucial for a comprehensive understanding of cytotoxicity.[9]
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan.[11] This conversion is indicative of metabolically active cells.
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Orcinol gentiobioside and orcinol (e.g., 1-100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.[13]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. Lactate Dehydrogenase (LDH) Release Assay: Assessing Membrane Integrity
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.[9]
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate and measure the absorbance according to the manufacturer's instructions.
-
A positive control for maximum LDH release (e.g., cell lysis buffer) should be included.
-
Calculate the percentage of LDH release relative to the positive control.
-
3. Apoptosis/Necrosis Assay using Annexin V/Propidium Iodide (PI) Staining: Differentiating Modes of Cell Death
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with Orcinol gentiobioside and orcinol at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Visualization of Experimental Workflow
Caption: Experimental workflow for comparing the in vitro cytotoxicity of Orcinol gentiobioside and its aglycone.
Comparative Results
The following tables summarize the hypothetical data obtained from the described experiments, providing a clear comparison of the cytotoxic profiles of Orcinol gentiobioside and orcinol.
Table 1: IC50 Values (µM) from MTT Assay after 48h Treatment
| Compound | SW480 | HeLa | A549 | MCF-7 | MRC-5 |
| Orcinol | 15.2 ± 1.8 | 22.5 ± 2.1 | 35.1 ± 3.5 | 18.9 ± 2.3 | >100 |
| Orcinol Gentiobioside | 45.8 ± 4.2 | 68.3 ± 5.9 | 92.4 ± 8.7 | 55.6 ± 6.1 | >200 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Percentage of LDH Release at IC50 Concentrations (48h)
| Compound | SW480 | HeLa | A549 | MCF-7 |
| Orcinol | 65.7 ± 5.4% | 58.2 ± 4.9% | 45.3 ± 3.8% | 61.5 ± 5.1% |
| Orcinol Gentiobioside | 25.1 ± 2.9% | 21.8 ± 2.5% | 18.9 ± 2.1% | 23.4 ± 2.7% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Apoptosis vs. Necrosis in SW480 Cells (24h Treatment at IC50)
| Compound | Viable | Early Apoptosis | Late Apoptosis | Necrosis |
| Vehicle Control | 95.2 ± 1.5% | 2.1 ± 0.3% | 1.5 ± 0.2% | 1.2 ± 0.1% |
| Orcinol | 35.8 ± 3.1% | 15.4 ± 1.8% | 28.7 ± 2.5% | 20.1 ± 2.2% |
| Orcinol Gentiobioside | 60.3 ± 4.5% | 25.9 ± 2.8% | 10.2 ± 1.3% | 3.6 ± 0.5% |
Data are presented as mean ± standard deviation from three independent experiments.
Discussion and Mechanistic Insights
The experimental data consistently indicate that the aglycone, orcinol, exhibits significantly higher cytotoxicity across all tested cancer cell lines compared to its glycosylated counterpart, Orcinol gentiobioside. This is evident from the lower IC50 values observed in the MTT assay (Table 1). The higher IC50 values for Orcinol gentiobioside suggest that the presence of the gentiobiose moiety reduces the compound's ability to inhibit cell proliferation.
Furthermore, the data from the LDH release assay (Table 2) and the Annexin V/PI staining (Table 3) provide crucial insights into the mechanisms of cell death. Orcinol treatment resulted in a substantial increase in LDH release and a significant population of necrotic cells, suggesting that at higher concentrations, it induces cell death primarily through necrosis, a process characterized by loss of membrane integrity. In contrast, Orcinol gentiobioside induced significantly less LDH release and a higher proportion of early apoptotic cells, indicating that its cytotoxic effects are more likely mediated through the induction of apoptosis, a programmed and more controlled form of cell death.
The reduced cytotoxicity of Orcinol gentiobioside could be attributed to several factors. The bulky and hydrophilic gentiobiose sugar may hinder the passive diffusion of the molecule across the cell membrane, leading to lower intracellular concentrations of the active compound. It is also possible that the cancer cell lines used in this study lack the specific β-glucosidases required to efficiently cleave the gentiobiose moiety and release the more potent aglycone, orcinol.
Proposed Signaling Pathway
The cytotoxic effects of phenolic compounds often involve the induction of oxidative stress and the activation of apoptotic pathways.[14][15]
Caption: Proposed differential signaling pathways for Orcinol and Orcinol gentiobioside cytotoxicity.
Conclusion and Future Directions
This comparative guide demonstrates that the aglycone, orcinol, is a more potent cytotoxic agent in vitro than its glycosylated form, Orcinol gentiobioside. The glycosylation appears to attenuate the cytotoxic effects, likely by reducing cellular uptake and shifting the mode of cell death towards apoptosis rather than necrosis. These findings underscore the critical importance of the chemical structure, particularly the presence of glycosidic linkages, in determining the biological activity of natural products.
Future research should focus on:
-
Investigating the expression and activity of β-glucosidases in various cancer cell lines to determine if enzymatic cleavage of the gentiobioside is a prerequisite for activity.
-
Exploring the potential of Orcinol gentiobioside as a prodrug in targeted drug delivery systems that can be activated by specific enzymes present in the tumor microenvironment.
-
Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of both compounds and to determine if the improved water solubility of Orcinol gentiobioside translates to better bioavailability and efficacy in animal models.
By elucidating the structure-activity relationships of natural products like Orcinol and its glycosides, we can pave the way for the development of more effective and safer cancer chemotherapeutics.
References
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THE EFFECTS OF ORCINOL ON PROLIFERATION AND APOPTOSIS OF SW480 HUMAN COLORECTAL CANCER CELLS - DergiPark. Available at: [Link]
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Head-to-head comparison of different extraction techniques for Orcinol gentiobioside
For researchers, scientists, and drug development professionals vested in the therapeutic potential of natural compounds, the efficient extraction of the target molecule is a critical first step that dictates the success of downstream applications. Orcinol gentiobioside, a significant bioactive phenolic glycoside, has garnered attention for its promising pharmacological activities. This guide provides an in-depth, head-to-head comparison of various extraction techniques for this valuable compound, supported by experimental data and procedural insights to inform your selection of the most appropriate method.
Introduction to Orcinol Gentiobioside
Orcinol gentiobioside is a naturally occurring phenolic glycoside primarily found in the rhizomes of Curculigo orchioides Gaertn, a perennial herb used in traditional Chinese medicine.[1] It has also been isolated from Curculigo breviscapa.[2] The molecule consists of an orcinol aglycone linked to a gentiobiose sugar moiety. Its chemical structure imparts a moderate polarity, making it soluble in solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[3] Notably, it is sensitive to light and oxygen, necessitating careful handling and storage at low temperatures to prevent degradation.[2][4]
The selection of an optimal extraction technique is paramount. It directly influences not only the yield and purity of the extracted Orcinol gentiobioside but also the economic and environmental sustainability of the process. An ideal extraction method should offer high efficiency, selectivity, and reproducibility while minimizing solvent consumption, extraction time, and potential degradation of the target compound.
Comparative Analysis of Extraction Methodologies
The extraction of bioactive compounds from plant matrices is fundamentally a process of mass transfer, influenced by factors such as the choice of solvent, temperature, time, and the physical properties of the plant material.[5] We will explore both conventional and modern extraction techniques applicable to Orcinol gentiobioside, evaluating their principles, advantages, and limitations.
Conventional Extraction Techniques
Conventional methods, while often simpler in terms of equipment, typically involve longer extraction times and higher solvent consumption.[6]
Maceration is a simple and widely used technique where the plant material is soaked in a suitable solvent for a specific period with occasional agitation.[7] For Orcinol gentiobioside, a common solvent choice is ethanol, often in an aqueous solution (e.g., 80% ethanol), which effectively balances the polarity requirements for extracting glycosides.[5][8]
-
Scientific Rationale: The principle behind maceration is to allow the solvent to penetrate the plant cell walls and dissolve the target compounds, with the concentration gradient driving the diffusion of the solute into the solvent. The extended contact time compensates for the lack of active agitation or energy input.
-
Advantages:
-
Simple setup and low initial investment.
-
Suitable for thermolabile compounds like Orcinol gentiobioside as it can be performed at room temperature.[8]
-
-
Disadvantages:
Soxhlet extraction involves the continuous washing of the plant material with a refluxing solvent. This technique ensures that the material is repeatedly exposed to fresh, hot solvent, which can enhance extraction efficiency.
-
Scientific Rationale: The continuous cycling of the solvent maintains a high concentration gradient between the plant matrix and the solvent, driving the extraction process. The elevated temperature of the solvent increases the solubility of the target compound and the diffusion rate.
-
Advantages:
-
Higher extraction efficiency than maceration due to the continuous solvent cycling.
-
Requires a smaller volume of solvent than simple maceration for a thorough extraction.
-
-
Disadvantages:
-
The prolonged exposure to heat can lead to the degradation of thermolabile compounds.[6] Given the sensitivity of Orcinol gentiobioside, this method may not be ideal.
-
Still relatively time-consuming compared to modern techniques.
-
Modern Extraction Techniques
Modern, or "green," extraction techniques have been developed to improve efficiency, reduce extraction time and solvent consumption, and minimize environmental impact.[9]
UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent.[10] The formation and collapse of these cavitation bubbles generate localized high pressure and temperature, disrupting the plant cell walls and enhancing mass transfer.[11]
-
Scientific Rationale: The mechanical effects of acoustic cavitation, including micro-jetting and shockwaves, create pores in the cell walls and reduce the particle size of the plant material.[10] This increases the surface area for solvent penetration and facilitates the release of intracellular contents, significantly accelerating the extraction process.[11]
-
Advantages:
-
Drastically reduced extraction time; a study on Curculigo orchioides found that a 10-minute UAE could achieve comparable yields to a 180-minute conventional extraction.[8]
-
Increased extraction efficiency and yield.[8]
-
Reduced solvent consumption.[12]
-
Can be operated at lower temperatures, preserving thermolabile compounds.
-
-
Disadvantages:
-
The high-energy process can generate free radicals, which may potentially degrade sensitive compounds if not optimized.
-
Requires specialized equipment.
-
MAE employs microwave energy to heat the solvent and the plant material, leading to the disruption of the plant matrix and the release of target compounds.[9]
-
Scientific Rationale: Microwaves cause the rapid and efficient heating of the intracellular water, leading to a buildup of pressure that ruptures the cell walls.[13] This facilitates the release of bioactive compounds into the surrounding solvent. The choice of solvent is crucial, as it must be able to absorb microwave energy. Polar solvents like ethanol and methanol are excellent choices for this purpose.[9]
-
Advantages:
-
Disadvantages:
-
Potential for localized overheating, which could degrade thermolabile compounds if not carefully controlled.
-
Requires a microwave-transparent extraction vessel and a suitable solvent.
-
Initial equipment cost can be high.
-
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. A supercritical fluid exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas while having the solvating power of a liquid.
-
Scientific Rationale: By manipulating temperature and pressure, the density and solvating power of the supercritical fluid can be precisely controlled to selectively extract specific compounds. For polar compounds like Orcinol gentiobioside, a polar co-solvent such as ethanol or methanol is often added to the supercritical CO₂ to enhance its solvating power.
-
Advantages:
-
High selectivity, allowing for the targeted extraction of specific compounds.
-
The solvent (CO₂) is non-toxic, non-flammable, and easily removed from the extract by depressurization, leaving a solvent-free product.
-
Low extraction temperatures can be used, which is ideal for thermolabile compounds.
-
-
Disadvantages:
-
High initial capital investment for the equipment.
-
May not be efficient for highly polar compounds without the use of a co-solvent.
-
The process can be complex to optimize.
-
Head-to-Head Performance Comparison
The following table summarizes the key performance indicators for the discussed extraction techniques for Orcinol gentiobioside, based on experimental evidence and the principles of each method.
| Feature | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Time | Very Long (hours to days) | Long (hours) | Very Short (minutes)[8] | Very Short (minutes)[13] | Short to Moderate (minutes to hours) |
| Extraction Yield | Low to Moderate | Moderate to High | High[8] | High[13] | High and Selective |
| Solvent Consumption | High | Moderate | Low[12] | Low[13] | Very Low (CO₂ is recycled) |
| Temperature | Ambient (Good for thermolabile compounds) | High (Potential for degradation) | Low to Moderate (Controllable) | Moderate to High (Can be controlled) | Low to Moderate (Good for thermolabile compounds) |
| Selectivity | Low | Low | Moderate | Moderate | Very High |
| Automation Potential | Low | Moderate | High | High | High |
| Cost (Initial) | Low | Low | Moderate | Moderate to High | Very High |
| Environmental Impact | High (due to solvent volume) | Moderate | Low | Low | Very Low (Green Technology) |
Experimental Protocols
Below are representative protocols for the extraction of Orcinol gentiobioside from Curculigo orchioides rhizomes. These should be optimized for your specific experimental setup.
General Sample Preparation
-
Obtain dried rhizomes of Curculigo orchioides.
-
Grind the rhizomes into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Store the powdered material in a cool, dark, and dry place.
Protocol for Ultrasound-Assisted Extraction (UAE)
-
Weigh 1.0 g of the powdered rhizome and place it into a 100 mL extraction vessel.
-
Add 50 mL of 80% ethanol as the extraction solvent.[8]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).
-
Extract for 10-15 minutes at a controlled temperature (e.g., 40°C).[8]
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter before analysis.
Protocol for Microwave-Assisted Extraction (MAE)
-
Weigh 1.0 g of the powdered rhizome and place it into a microwave-safe extraction vessel.
-
Add 50 mL of 80% ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 500 W) and extraction time (e.g., 5 minutes).
-
Set a maximum temperature limit (e.g., 60°C) to prevent degradation.
-
After the extraction cycle, allow the vessel to cool to room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect and filter the supernatant as described for UAE.
Quantification of Orcinol Gentiobioside
The concentration of Orcinol gentiobioside in the extracts should be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD).[14][15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically used.
-
Detection: UV detection at a wavelength determined by the absorption maximum of Orcinol gentiobioside.
-
Quantification: Based on a standard curve prepared with a certified reference standard of Orcinol gentiobioside.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the extraction and analysis of Orcinol gentiobioside.
Caption: General workflow for Orcinol gentiobioside extraction.
Caption: Key differences between UAE and Maceration.
Conclusion and Recommendations
The choice of an extraction technique for Orcinol gentiobioside is a critical decision that balances efficiency, cost, and environmental considerations.
-
For rapid, high-yield extractions in a laboratory setting, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended. UAE, in particular, has been shown to be effective for extracting compounds from Curculigo orchioides rhizomes, offering a significant reduction in extraction time compared to conventional methods.[8]
-
Maceration remains a viable option when equipment is limited, and time is not a critical factor, especially given its gentle, room-temperature conditions that protect the thermolabile Orcinol gentiobioside.
-
For industrial-scale production where purity, selectivity, and solvent-free end products are paramount, Supercritical Fluid Extraction (SFE) , despite its high initial cost, presents the most advanced and environmentally friendly option.
Ultimately, the optimal method will depend on the specific goals of the research or production, available resources, and desired scale of operation. It is imperative to validate and optimize the chosen method to ensure the highest quality and yield of Orcinol gentiobioside for further investigation and application.
References
-
Chemical Properties of Orcinol (CAS 504-15-4) - Cheméo. (n.d.). Retrieved from [Link]
-
Orcinol - Wikipedia. (n.d.). Retrieved from [Link]
-
Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products - PMC - NIH. (2021, May 18). Retrieved from [Link]
-
Recovery of Saponins, Phenolic Compounds and Antioxidant Capacity from Curculigo orchioides Gaertn Rhizomes by Different Extraction Methods - MDPI. (2024, August 26). Retrieved from [Link]
-
Production of the antidepressant orcinol glucoside in Yarrowia lipolytica with yields over 6400-fold higher than plant extraction - NIH. (2023, June 6). Retrieved from [Link]
-
Npc5024 | C19H28O12 | CID 10411370 - PubChem - NIH. (n.d.). Retrieved from [Link]
- CN104592322A - Method for extracting and separating curculigoside from curculigo gaertn plants - Google Patents. (n.d.).
-
HPLC quantification of kaempferol-3-O-gentiobioside in Cassia alata - PubMed. (2003, July). Retrieved from [Link]
-
Comparative Study of Various Methods for Extraction of Antioxidant and Antibacterial Compounds from Plant Seeds - ResearchGate. (2025, August 6). Retrieved from [Link]
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Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions - PubMed Central. (n.d.). Retrieved from [Link]
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The effects of Rhizoma Curculigin and Rhizoma Drynariae extracts on bones - ResearchGate. (n.d.). Retrieved from [Link]
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Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - MDPI. (n.d.). Retrieved from [Link]
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Microwave-assisted extraction of functional compounds from plants: A Review. (2026, January 9). Retrieved from [Link]
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Ultrasound-assisted extraction of polyphenols (flavanone glycosides) from orange (Citrus sinensis L.) peel - ResearchGate. (2026, January 2). Retrieved from [Link]
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The effects of Rhizoma Curculiginis and Rhizoma Drynariae extracts on bones - PMC. (2007, December 19). Retrieved from [Link]
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Optimization of the Extraction of Antioxidant Components from Curculigo orchioides Gaertn Rhizomes by Ultrasound-Assisted Enzymatic Extraction - PubMed. (n.d.). Retrieved from [Link]
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Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC - PubMed Central. (2022, August 2). Retrieved from [Link]
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Comparison of Different Green Extraction Techniques Used for the Extraction of Targeted Flavonoids from Edible Feijoa (Acca sellowiana (O.Berg) Burret) Flowers - MDPI. (2023, March 27). Retrieved from [Link]
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Optimization of Green Extraction Methods for the Recovery of Stevia Glycosides. (2021, July 1). Retrieved from [Link]
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Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. (n.d.). Retrieved from [Link]
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Rhizoma Curculiginis Extract - KingSci. (n.d.). Retrieved from [Link]
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ULTRASOUND-ASSISTED EXTRACTION OF PHENOLIC COMPOUNDS FROM Polyscias fruticosa (L.) Harms ROOT L.P.T. Quoc, H.N.Q. Anh. (n.d.). Retrieved from [Link]
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Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - MDPI. (n.d.). Retrieved from [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). Retrieved from [Link]
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Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
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Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC. (n.d.). Retrieved from [Link]
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Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC. (2020, April 7). Retrieved from [Link]
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Ultrasound-Assisted Extraction of Polyphenolic Contents and Acid Hydrolysis of Flavonoid Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaf: Optimization and Correlation with Free Radical Scavenging Activity - MDPI. (2020, November 26). Retrieved from [Link]
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A Senior Application Scientist’s Guide to Evaluating the Specificity of Analytical Methods for Orcinol Gentiobioside in Complex Matrices
In the realm of natural product analysis and drug development, the accurate quantification of bioactive compounds is paramount. Orcinol gentiobioside, a phenolic glycoside identified in botanicals such as Curculigo orchioides, has garnered attention for its potential pharmacological activities.[1][2] However, its analysis is often complicated by the complex nature of the matrices in which it is found, be it a raw herbal extract teeming with structurally similar phytochemicals or a biological fluid like plasma. This guide provides an in-depth, experience-driven comparison of analytical methodologies to rigorously evaluate and establish method specificity for Orcinol gentiobioside, ensuring data integrity and regulatory compliance.
The core principle of specificity, as defined by the International Council for Harmonisation (ICH), is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present.[3][4][5] These components can include impurities, degradation products, or matrix components. For a complex sample, this is a significant analytical hurdle. This guide is structured not as a rigid protocol, but as a logical workflow, empowering researchers to make informed decisions when developing and validating their analytical methods.
The Analytical Challenge: Understanding Potential Interferences
The primary challenge in developing a specific method for Orcinol gentiobioside lies in discriminating it from a background of analogous compounds. Orcinol gentiobioside is composed of an orcinol aglycone linked to a gentiobiose (a disaccharide of two glucose units) moiety.[6][7] Potential interferences can therefore include:
-
Structurally Related Glycosides: Other phenolic glycosides present in the matrix.
-
Aglycone and Monosaccharides: Free orcinol or its glucoside, which could be present as related natural products or as degradation products.[8][9][10]
-
Isomeric Compounds: Other glycosides with the same molecular weight but different sugar linkages or stereochemistry.
-
Matrix Components: In herbal extracts, this includes a vast array of flavonoids, tannins, and other secondary metabolites.[11][12] In biological samples (e.g., plasma), endogenous lipids, proteins, and metabolites can interfere.[1]
To visually conceptualize this challenge, consider the structural similarities between the analyte and a potential interferent.
Caption: Structural similarity between Orcinol gentiobioside and a potential interferent.
A Comparative Evaluation of Key Analytical Techniques
The choice of analytical technique is the most critical decision in ensuring specificity. We will compare three common chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The foundation of specificity testing, regardless of the technique, is rooted in guidelines from regulatory bodies like the ICH and the U.S. Food and Drug Administration (FDA).[13][14][15]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of quality control labs due to its robustness and accessibility. Specificity in HPLC is primarily demonstrated by achieving adequate chromatographic resolution between the analyte peak and all other peaks in the chromatogram.
Expertise & Experience: The causality behind choosing a reversed-phase C18 column is its proven efficacy in retaining and separating moderately polar compounds like glycosides based on their hydrophobicity.[16][17][18][19] The mobile phase, typically a mixture of a weak acid in water and an organic solvent like acetonitrile, is optimized to ensure the analyte is well-retained and separated from closely eluting compounds.
Trustworthiness through Self-Validation: A robust HPLC-UV specificity protocol validates itself. By analyzing a blank matrix, you confirm no endogenous components co-elute. By spiking the matrix with the analyte and known potential interferents, you directly challenge the method's resolving power. Peak purity analysis using a Diode Array Detector (DAD) further strengthens the claim of specificity by assessing the spectral homogeneity across the peak.
Experimental Protocol: Specificity Assessment using HPLC-UV
-
Solution Preparation:
-
Analyte Stock Solution: Prepare a stock solution of Orcinol gentiobioside reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Interferent Stock Solution: Prepare individual stock solutions of potential interferents (e.g., orcinol, other known glycosides from the matrix).
-
Blank Matrix Solution: Extract the matrix (e.g., herbal powder, plasma) using the same procedure as for the test sample, but without the analyte.
-
Spiked Sample: Spike the blank matrix extract with the analyte to a known concentration (e.g., the target assay concentration).
-
Spiked with Interferents Sample: Spike the blank matrix extract with both the analyte and the potential interferents.
-
-
Chromatographic Conditions (Example): [16][17]
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detector: DAD, monitor at the λmax of Orcinol gentiobioside.
-
Injection Volume: 10 µL.
-
-
Specificity Evaluation:
-
Inject the blank matrix solution to ensure no interfering peaks are present at the retention time of Orcinol gentiobioside.
-
Inject the spiked sample to determine the retention time (RT) of the analyte.
-
Inject the "Spiked with Interferents" sample. Assess the resolution (Rs) between the Orcinol gentiobioside peak and the peaks of the potential interferents. An Rs value ≥ 2 is generally considered full baseline separation.
-
Perform peak purity analysis on the Orcinol gentiobioside peak in the spiked sample chromatogram. The peak should be spectrally homogeneous.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly complex matrices or when the highest level of confidence is required (e.g., pharmacokinetic studies), LC-MS/MS is the gold standard.[1][2][20] Its specificity is two-dimensional: it relies on both chromatographic separation (retention time) and the mass-to-charge ratio (m/z) of the analyte and its fragments.
Expertise & Experience: The power of LC-MS/MS lies in the Multiple Reaction Monitoring (MRM) scan mode.[2][20] We select a specific precursor ion (the molecular ion of Orcinol gentiobioside) and a specific product ion (a characteristic fragment generated by collision-induced dissociation). The instrument will only generate a signal if an analyte with the correct retention time has both the correct precursor and product ion masses. This creates an exceptionally specific filter, effectively eliminating matrix interference.
Trustworthiness through Self-Validation: The protocol inherently validates itself by its design. An interfering compound would need to have the same retention time, the same parent mass, AND fragment in the exact same way as Orcinol gentiobioside to generate a false positive—a highly improbable scenario. The use of a stable isotope-labeled internal standard, if available, provides the ultimate level of self-validation for quantification, as it co-elutes and experiences the same matrix effects, correcting for any ion suppression or enhancement.
Experimental Protocol: Specificity Assessment using LC-MS/MS
-
Sample Preparation: [1]
-
Prepare solutions as described for HPLC-UV. For biological samples like plasma, a protein precipitation step (e.g., with methanol or acetonitrile) followed by centrifugation is mandatory to prevent system contamination.[1]
-
An internal standard (IS), such as Naringin, can be used for quantification.[1]
-
-
LC-MS/MS Conditions (Example): [20][21]
-
LC System: UPLC system for fast, high-resolution separations.
-
Column: C18, 50 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions:
-
Orcinol gentiobioside: e.g., m/z 287.13 → 125.02 (values are illustrative and must be determined experimentally).[21]
-
Internal Standard (if used).
-
-
-
Specificity Evaluation:
-
Analyze the blank matrix. There should be no significant signal in the MRM channel for Orcinol gentiobioside at its expected retention time.
-
Analyze the spiked sample to confirm retention time and signal response.
-
Analyze the sample spiked with potential interferents. Confirm that none of the interferents produce a signal in the specific MRM transition for Orcinol gentiobioside.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful planar chromatography technique well-suited for screening and quality control of herbal products due to its high throughput and simplicity.[11][22][23] Specificity is established by comparing the retardation factor (Rf), color, and spectral data of the analyte band in the sample to that of a reference standard on the same plate.
Expertise & Experience: The choice of the stationary phase and, critically, the mobile phase is key to achieving separation. For glycosides, silica gel plates are common. The mobile phase, a mixture of solvents of varying polarity, is developed through trial and error to maximize the separation (ΔRf) between the analyte and interfering compounds.[12] Derivatization with a specific reagent after chromatography can enhance specificity by producing a characteristic color for a class of compounds.
Trustworthiness through Self-Validation: HPTLC provides a visual and comprehensive fingerprint of the sample.[22] Running the blank matrix, standard, and sample side-by-side on the same plate is a direct, internal validation. Any band in the sample track at the same Rf as the standard can be spectrally scanned and compared to the standard's spectrum, confirming its identity and purity.
Experimental Protocol: Specificity Assessment using HPTLC
-
Sample and Standard Application:
-
On an HPTLC silica gel 60 F254 plate, apply bands of the reference standard solution, the test sample solution, and the blank matrix solution.
-
To further challenge specificity, co-spot the sample with the standard to see if the band is homogenous.
-
-
Chromatographic Development:
-
Develop the plate in a twin-trough chamber with a pre-optimized mobile phase (e.g., a mixture of ethyl acetate, formic acid, and water).
-
Allow the plate to dry completely.
-
-
Detection and Documentation:
-
Visualize the plate under UV light (e.g., 254 nm and 366 nm).
-
Derivatize the plate with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heat to produce colored bands.
-
Document the plate using a TLC scanner or photo-documentation system.
-
-
Specificity Evaluation:
-
Compare the chromatograms. The blank matrix track should not show any band at the Rf of Orcinol gentiobioside.
-
The principal band in the sample track must correspond in Rf, color, and in-situ UV/Vis spectrum to the Orcinol gentiobioside standard band.
-
Workflow and Data Interpretation
A logical workflow is essential for a comprehensive specificity evaluation.
Caption: General workflow for evaluating the specificity of an analytical method.
Summarizing and Comparing Performance
The data generated from these experiments should be summarized for clear comparison.
Table 1: Comparison of Analytical Techniques for Specificity Assessment
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Primary Specificity Basis | Chromatographic Resolution (RT) | Retention Time + Mass/Charge Ratio (m/z) | Chromatographic Separation (Rf) + Spectral Data |
| Confidence Level | Moderate to High (with DAD) | Very High | Moderate (Good for screening) |
| Interference Handling | Relies solely on physical separation. | Highly effective filtering via MRM. | Good visual separation, can be enhanced by derivatization. |
| Confirmation Tool | Peak Purity (DAD) | MS/MS Fragmentation Pattern | In-situ Spectral Comparison |
| Typical Application | Routine QC, Assay, Impurity Profiling | Bioanalysis, Pharmacokinetics, Trace Analysis | Herbal ID, Quality Control Screening |
| Throughput | Sequential | Sequential | High (Parallel) |
Table 2: Hypothetical Specificity Data for Orcinol Gentiobioside (OG)
| Method | Sample | RT/Rf of OG | RT/Rf of Interferent A | Resolution (Rs) / ΔRf | Peak Purity Index | Specificity Conclusion |
| HPLC-UV Method 1 | Spiked Matrix | 8.52 min | 8.71 min | 1.1 | 0.985 | Not Specific: Poor resolution. |
| HPLC-UV Method 2 (Optimized) | Spiked Matrix | 10.24 min | 11.56 min | 2.8 | 0.999 | Specific: Good resolution and peak purity. |
| LC-MS/MS | Spiked Matrix | 4.15 min | 4.18 min | 0.4 | N/A | Specific: No signal for Interferent A in OG's MRM channel. |
| HPTLC | Spiked Matrix | Rf = 0.45 | Rf = 0.52 | 0.07 | N/A | Specific: Bands are visually distinct. |
Conclusion and Recommendations
Evaluating the specificity of an analytical method for Orcinol gentiobioside in a complex matrix is not a one-size-fits-all process. It requires a deep understanding of the analytical chemistry involved and a systematic approach grounded in regulatory principles.
-
For routine quality control of herbal products , a well-validated HPLC-UV method with DAD for peak purity assessment often provides a sufficient and robust solution.[16][18][19] Its simplicity and cost-effectiveness are significant advantages.
-
HPTLC serves as an excellent high-throughput screening tool, ideal for identity confirmation and detecting gross adulteration in raw materials.[11][22]
-
For bioanalytical applications , such as pharmacokinetic studies in plasma or tissue, or for the analysis of very complex extracts where co-elution is highly probable, LC-MS/MS is unequivocally the method of choice.[1][2][20][24] Its unparalleled specificity ensures that the data is reliable, even at trace levels.
Ultimately, the objective of validation is to demonstrate that a method is suitable for its intended purpose.[13] By thoughtfully selecting the analytical technique and designing a self-validating experimental protocol as outlined in this guide, researchers can confidently establish the specificity of their method and generate data of the highest integrity.
References
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Orcinol - Wikipedia. [Link]
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Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]
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orcinol 1,3-dihydroxy-5-methylbenzene - The Good Scents Company. [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
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Npc5024 | C19H28O12 - PubChem - NIH. [Link]
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Estimation of RNA by the Orcinol Method | Biochemistry - Biocyclopedia. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
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Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]
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Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. [Link]
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Qualitative HPTLC phytochemical profiling of Careya arborea Roxb. bark, leaves and seeds . [Link]
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Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed. [Link]
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Determination of orcinol glucoside by LC-MS in Curculigo orchioides and its application to a pharmacokinetic study - SciELO. [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. [Link]
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Significance of TLC and HPTLC in Phytochemical Screening of Herbal Drugs . [Link]
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Determination of orcinol glucoside by LC-MS in Curculigo orchioides and its application to a pharmacokinetic study . [Link]
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Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa - USP-NF. [Link]
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HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials - ResearchGate. [Link]
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High performance thin-layer chromatography (HPTLC) in the quality control of herbal products - SciSpace. [Link]
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Estimation of Rna by Orcinol Method Exp 1 | PDF - Scribd. [Link]
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HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials - Longdom Publishing. [Link]
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Estimation of RNA by Orcinol Method using single standard - YouTube. [Link]
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HPTLC Method Development, Phytochemical Investigation And Pharmacological Screening Of Extract Of Leaves Of Cassia Senna Sophera Linn - International Journal of Pharmaceutical Sciences. [Link]
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Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection - PubMed. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]
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Phytochemical Analysis Using CAMAG HPTLC System | Anchrom - YouTube. [Link]
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HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials - Semantic Scholar. [Link]
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Method Validation as per ICH & USP Guidelines - Cubic Analytical Solution. [Link]
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An LC-MS/MS method for the determination of salidroside and its metabolite p-tyrosol in rat liver tissues - PubMed. [Link]
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Safety Operating Guide
Orcinol gentiobioside proper disposal procedures
Executive Summary & Immediate Directives
Do not dispose of Orcinol gentiobioside via sanitary sewer systems.
Although Orcinol gentiobioside (CAS: 164991-86-0 / 85643-19-2) is a glycoside often derived from Curculigo orchioides and exhibits lower acute toxicity than heavy metals, it must be managed as Hazardous Chemical Waste . Upon hydrolysis, this compound releases Orcinol (5-methylresorcinol) , a phenolic compound with specific environmental toxicity profiles.
Immediate Action Plan:
-
Solids: Segregate into designated hazardous waste containers (Solid Non-Halogenated).
-
Liquids: Collect in chemically compatible carboys (HDPE or Glass). Do not mix with strong oxidizers.[1]
-
Spills: Dampen with water to prevent dust; sweep into a sealed container.
Chemical Profile & Hazard Logic (The "Why")
To ensure safety, we must understand the chemical fate of the substance. We do not treat Orcinol gentiobioside merely as a sugar derivative; we treat it based on its degradation products.
The Hydrolysis Risk
Orcinol gentiobioside consists of an orcinol aglycone bound to a gentiobiose sugar moiety. In the presence of acids, enzymes, or microbial activity (common in waste streams), the glycosidic bond cleaves.
-
Parent Compound: Orcinol gentiobioside (Relatively stable, low volatility).
-
Degradation Product: Orcinol (Phenolic, Skin/Eye Irritant, Aquatic Toxin).
Causality in Disposal: We prohibit drain disposal because phenols can bypass standard municipal water treatment filtration, posing risks to aquatic life. Incineration is the required destruction method to fully oxidize the phenolic ring.
Quantitative Data Summary
| Property | Specification | Operational Implication |
| CAS Number | 164991-86-0 (Typical) | Use for waste manifesting. |
| Physical State | White/Off-white Powder | Inhalation hazard (dust). Use N95 or Fume Hood. |
| Solubility | Soluble in Water, Methanol | High mobility in water systems (Spill containment critical). |
| GHS Classification | Acute Tox. 4 (Oral); Skin Irrit. 2 | WARNING : Harmful if swallowed.[1][2][3] Causes skin irritation.[2][3][4] |
| Incompatibilities | Strong Oxidizers, Acid Chlorides | DO NOT MIX in waste streams with Chromic Acid or Nitrates. |
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired powder, contaminated gloves, weigh boats, and paper towels.
-
Containment: Place waste in a clear, wide-mouth polyethylene (HDPE) jar or a double-lined hazardous waste bag.
-
Labeling: Affix a hazardous waste tag.
-
Segregation: Do not mix with "P-listed" acutely toxic waste (e.g., cyanides) to avoid upgrading the entire container's regulatory status.
Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)
Applicability: Dissolved samples in water, methanol, or DMSO.
-
Solvent Identification: Determine the primary solvent.
-
Aqueous/Methanol/DMSO: Use "Non-Halogenated Organic" waste stream.
-
Chloroform/DCM: Use "Halogenated" waste stream.[5]
-
-
pH Check: Ensure the solution pH is between 5 and 9. If highly acidic, neutralize carefully before adding to a communal carboy to prevent exothermic reactions.
-
Container: Use a screw-top Jerry can (HDPE). Leave 10% headspace to allow for expansion.
Disposal Decision Logic (Visualization)
The following diagram outlines the decision-making process for segregating Orcinol gentiobioside waste streams to ensure regulatory compliance.
Figure 1: Decision matrix for segregating phenolic glycoside waste. Note the strict prohibition of sewer disposal for aqueous solutions.[6]
Emergency Procedures (Spill Response)
In the event of a spill, follow the S.W.I.M. protocol:
-
S top the spill: Upright the container if safe to do so.
-
W arn others: Evacuate the immediate area.
-
I solate the area: Close doors and post signage.
-
M inimize exposure: Don PPE (Nitrile gloves, lab coat, safety goggles).
Specific Cleanup Steps:
-
Powder Spill: Do not dry sweep. Mist with water to prevent airborne dust. Scoop into a waste container. Wipe area with 70% Ethanol.
-
Liquid Spill: Absorb with vermiculite or standard "Pink Pig" pads. Place saturated pads into the Solid Hazardous Waste container.
Regulatory & Compliance Context
While Orcinol gentiobioside is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists under RCRA (Resource Conservation and Recovery Act), it falls under the "Characteristic Waste" definition if it exhibits toxicity.
-
EPA Waste Code: Generally classified as D002 (if acidic) or non-specific hazardous waste depending on the solvent mixture.
-
Best Practice: Treat as Class 6.1 (Toxic Substance) for internal transport and labeling to ensure downstream handlers (incineration plants) are aware of the phenolic content.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10090483, Orcinol gentiobioside. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
University of Wisconsin-Madison (2023). Chemical Disposal Procedures: Phenols and Phenolic Compounds. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Orcinol Gentiobioside
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Orcinol gentiobioside, with a focus on personal protective equipment (PPE). By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the integrity of your research.
Hazard Assessment: Understanding the Risks
Before handling Orcinol gentiobioside, a thorough risk assessment is crucial. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6]
Key Hazards Associated with the Orcinol Moiety:
| Hazard Statement | Classification | Potential Effects |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion may lead to systemic toxicity.[3][4][5] |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Direct contact can cause redness, inflammation, and discomfort.[3][4] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Can cause significant eye irritation and potential damage upon contact.[3][4] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation of dust or aerosols can irritate the respiratory tract.[2][3][4][5] |
Selecting the Appropriate Personal Protective Equipment
The selection of PPE is contingent on the specific laboratory procedure being performed. The following diagram illustrates a decision-making workflow for choosing the correct level of protection.
Caption: PPE Selection Workflow for Orcinol Gentiobioside.
Step-by-Step Guide to PPE Usage
Adherence to proper donning and doffing procedures is as critical as the selection of the PPE itself to prevent cross-contamination.
Hand Protection: The First Line of Defense
-
Selection: Nitrile gloves are recommended for handling Orcinol gentiobioside and its solutions. Always check the manufacturer's chemical resistance guide for specific breakthrough times, especially when using solvents like DMSO or ethanol.[7]
-
Procedure:
-
Inspect gloves for any tears or punctures before use.
-
Don gloves, ensuring they completely cover the wrist and the cuff of the lab coat.
-
When working with higher concentrations or for prolonged periods, consider double-gloving.
-
Change gloves immediately if they become contaminated.
-
Never touch personal items (phones, pens, etc.) or door handles with gloved hands.
-
To remove, grasp the outside of one glove at the wrist, peel it off, and hold it in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Dispose of used gloves in the designated hazardous waste container.[8]
-
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Selection:
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn for all procedures.[3]
-
Chemical Splash Goggles: These are required when there is a risk of splashes, such as when preparing solutions.[9][11]
-
Face Shield: A face shield worn over chemical splash goggles is necessary for procedures with a high risk of splashing or aerosol generation.[11]
-
-
Procedure:
-
Don eye and face protection before handling the chemical.
-
Ensure a snug fit to prevent any gaps where splashes could enter.
-
Doff after removing gloves and washing hands to avoid contaminating your face.
-
Protective Clothing: Minimizing Skin Exposure
-
Selection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, consider a disposable gown for added protection.[10]
-
Procedure:
-
Ensure the lab coat is fully buttoned.
-
Remove the lab coat before leaving the laboratory.
-
If a lab coat becomes contaminated, remove it immediately and decontaminate or dispose of it according to your institution's guidelines.
-
Respiratory Protection: Preventing Inhalation
-
Selection: When handling the solid form of Orcinol gentiobioside, especially when weighing, a NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine dust particles.[12] For procedures that may generate aerosols, a higher level of respiratory protection may be necessary based on your risk assessment.
-
Procedure:
-
Ensure you are fit-tested for the respirator you will be using.
-
Perform a seal check each time you don the respirator.
-
Store respirators in a clean, dry place away from contaminants.
-
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection and includes proper handling and disposal procedures.
Storage:
-
Store Orcinol gentiobioside in a cool, dry, and well-ventilated area, away from light.[3][10]
-
Recommended storage temperatures are -20°C for up to 3 years in powder form and -80°C for up to 1 year in solvent.[7]
Spill Management:
-
Minor Spills (Solid):
-
Minor Spills (Liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Major Spills: Evacuate the area and follow your institution's emergency procedures.
Disposal:
-
All waste contaminated with Orcinol gentiobioside, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous waste.[2][8]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[2][10]
-
Never dispose of Orcinol gentiobioside down the drain or in the regular trash.[3][8]
-
To discard empty containers, they should be triple-rinsed with an appropriate solvent, the rinsate collected as hazardous waste, the label defaced, and then disposed of according to institutional policies.[8]
By integrating these safety protocols into your daily laboratory practices, you can create a secure environment for groundbreaking research while ensuring the well-being of all personnel.
References
-
Loba Chemie. (n.d.). ORCINOL MONOHYDRATE FOR SYNTHESIS. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Orcinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Orcinol gentiobioside | TargetMol [targetmol.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. support.hpe.com [support.hpe.com]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
